N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
Description
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Properties
IUPAC Name |
1-[2-[bis(2-hydroxypentyl)amino]ethyl-(2-hydroxypentyl)amino]pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O4/c1-5-9-19(25)15-23(16-20(26)10-6-2)13-14-24(17-21(27)11-7-3)18-22(28)12-8-4/h19-22,25-28H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANZYFPFILJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN(CCN(CC(CCC)O)CC(CCC)O)CC(CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185429 | |
| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86443-82-5 | |
| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86443-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of Tetrakis(2-hydroxypentyl)ethylenediamine
Advanced Physicochemical Characterization & Application Logic for Drug Delivery Systems[1]
Executive Summary & Chemical Identity[1][2][3]
Tetrakis(2-hydroxypentyl)ethylenediamine (often commercially referred to as Antistatic Agent SN or by its IUPAC designation) represents a specific lipophilic shift in the alkylanolamine family.[1] While its lower-molecular-weight analog, Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®), is ubiquitous in aqueous hydrogels and macrophage stimulation, the pentyl variant offers a distinct hydrophobic profile critical for lipid-based drug delivery systems (LBDDS) and non-aqueous chelation.[1]
This guide provides the definitive molecular data and establishes the synthesis-structure-property relationships necessary for utilizing this molecule in advanced drug development.[1]
Core Molecular Data
| Parameter | Specification |
| Chemical Name | N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine |
| CAS Number | 86443-82-5 |
| Molecular Formula | C₂₂H₄₈N₂O₄ |
| Molecular Weight | 404.63 g/mol |
| Synonyms | Antistatic Agent SN; 1,1',1'',1'''-(1,2-ethandiyldinitrilo)tetrakis(2-pentanol) |
| Physical State | Viscous Liquid (Amber/Colorless) |
| Predicted Boiling Point | ~480°C (at 760 mmHg) |
| Density | ~1.0 ± 0.1 g/cm³ |
| pKa (Predicted) | ~14.19 (Alkoxide formation); Amine core ~8-9 |
Structural Logic & Lipophilicity Modulation[1]
In drug development, the selection of an excipient or ligand often hinges on the Hydrophilic-Lipophilic Balance (HLB) .[1]
The "Pentyl" variant differs from standard edetol analogs by the length of the alkyl side chains.[1]
-
THEED (Ethyl): Highly water-soluble, tight chelation.[1]
-
Quadrol (Propyl): Amphiphilic, hydrogel cross-linker.[1]
-
Pentyl Variant (Topic): Lipophilic dominant. [1]
The inclusion of four pentyl chains (C5) creates a bulky, hydrophobic shield around the central ethylenediamine core.[1] This structural feature dictates its utility in:
-
Reverse Micelle Formation: Stabilizing polar drugs in non-polar oils.[1]
-
Membrane Permeability: Enhanced passive transport across lipid bilayers compared to Quadrol.[1]
-
Lipophilic Chelation: Sequestration of metal ions (Cu²⁺, Zn²⁺) within hydrophobic matrices (e.g., preventing oxidation in oil-based adjuvants).[1]
Logical Relationship: Alkyl Chain Length vs. Application
The following diagram illustrates the decision logic for selecting the Pentyl variant over its analogs.
Figure 1: Decision matrix for selecting alkylanolamine derivatives based on formulation polarity requirements.
Synthesis & Manufacturing Protocol
For research applications requiring high purity (removing oligomeric byproducts common in industrial "Antistatic Agent SN" grades), a controlled synthesis is required.[1] The synthesis follows a standard nucleophilic ring-opening of an epoxide by an amine.[1]
Stoichiometric Reaction
[1]Experimental Workflow (Lab Scale)
Safety Note: 1,2-Epoxypentane is volatile and potentially genotoxic.[1] Ethylenediamine is corrosive.[1] All operations must occur in a fume hood.[1]
-
Reagent Preparation:
-
Core: Ethylenediamine (EDA), anhydrous (1.0 eq).[1]
-
Reagent: 1,2-Epoxypentane (4.1 eq).[1] Note: A slight excess (2.5%) ensures complete alkylation of all four N-H protons.[1]
-
Catalyst (Optional): Water (1-2% w/w) can accelerate the ring-opening via proton transfer, though neat reaction is possible.[1]
-
-
Addition Phase:
-
Charge EDA into a multi-neck flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.[1]
-
Heat EDA to 40–50°C .
-
Add 1,2-Epoxypentane dropwise.[1] The reaction is exothermic .[1] Control addition rate to maintain internal temperature below 90°C to prevent polymerization of the epoxide.[1]
-
-
Digestion Phase:
-
Once addition is complete, raise temperature to 110–120°C .
-
Stir for 4–6 hours.
-
Process Check: Monitor consumption of secondary amine intermediates via TLC or GC.[1]
-
-
Purification (Vacuum Stripping):
-
Apply vacuum (<10 mmHg) at 120°C to strip unreacted epoxide and trace water.[1]
-
The resulting product is a viscous amber liquid.[1][2] For pharma-grade applications, distillation is difficult due to the high boiling point (~480°C).[1] Column chromatography or molecular distillation is recommended if >98% purity is required.[1]
-
Synthesis Pathway Diagram[1]
Figure 2: Step-by-step synthetic pathway for the production of Tetrakis(2-hydroxypentyl)ethylenediamine.
Analytical Validation (Self-Validating System)[1]
To ensure the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.
Mass Spectrometry (ESI-MS)[1]
-
Target Ion:
-
Expected m/z: 405.64[1]
-
Validation Logic: If peaks appear at m/z ~319 (tris-substituted) or ~233 (bis-substituted), the reaction was incomplete. Re-digest with excess epoxide.[1]
Proton NMR (¹H-NMR) in CDCl₃[1]
-
Methyl Terminals: Triplet/Multiplet at ~0.9 ppm (12H total from 4 pentyl chains).[1]
-
Methylene Backbone (Pentyl): Multiplets at 1.2–1.5 ppm.[1]
-
Methine (CH-OH): Multiplet at ~3.6–3.8 ppm (Chiral centers).[1]
-
Ethylenediamine Bridge: Singlet (broadened) at ~2.4–2.6 ppm.[1]
-
Validation Logic: Integration ratio of Methyl (12H) to Bridge (4H) must be 3:1 .[1] Deviation indicates impurity.[1]
Applications in Drug Development[1][7]
While less common than Quadrol, the Pentyl variant solves specific formulation challenges:
A. Lipid Nanoparticle (LNP) Stabilization
In mRNA delivery systems, ionizable lipids are used.[1] Tetrakis(2-hydroxypentyl)ethylenediamine can serve as a helper lipid or structural additives .[1] Its tertiary amines can buffer endosomal pH (proton sponge effect), while its C5 chains anchor it firmly into the lipid bilayer, unlike the water-soluble Quadrol which would leach out.[1]
B. Chelation in Oil Phases
Many API (Active Pharmaceutical Ingredients) are sensitive to metal-catalyzed oxidation.[1]
-
Problem: Standard chelators (EDTA) are insoluble in oil-based injectables or softgels.[1]
-
Solution: This molecule dissolves in oils.[1] It sequesters transition metals (Cu, Fe) within the hydrophobic phase, protecting the API.[1]
C. Antistatic/Process Aid
In the manufacturing of dry powder inhalers (DPI) or solid dispersions, static charge can disrupt flow.[1] As "Antistatic Agent SN," this molecule dissipates charge on hydrophobic polymer surfaces, improving powder flow properties during capsule filling.[1]
References
Sources
Advanced Lipophilic Ethylenediamine Polyol Derivatives: Synthesis, Architecture, and Bio-Interfacial Engineering
Architectural Logic & Physicochemical Causality
In the landscape of amphiphilic block copolymers, lipophilic ethylenediamine polyol derivatives (commonly associated with the Reverse Tetronic® or Poloxamine class) represent a distinct "smart" surfactant architecture. Unlike linear Pluronics (PEO-PPO-PEO), these molecules possess an X-shaped (star) geometry centered on an ethylenediamine moiety.[1][2][3]
The term "lipophilic" in this context refers to two specific structural subclasses that deviate from standard hydrophilic surfactants:
-
Reverse Poloxamines (Tetronic® R-Series): The block sequence is inverted. The ethylenediamine core is alkoxylated first with Ethylene Oxide (EO), followed by Propylene Oxide (PO). This places the hydrophobic PPO blocks on the exterior, creating a molecule that favors oil solubility or the formation of reverse micelles in aqueous environments.[4]
-
Alkyl-Modified Cationic Poloxamines: The central diamine nitrogens are quaternized with long-chain alkyl halides (e.g.,
chains). This modification creates a hybrid lipid-polymer structure, enhancing interaction with cell membranes and hydrophobic drugs.
The pH-Responsive Switch
The critical advantage of this architecture is the central ethylenediamine spacer.[1] It acts as a pH-tunable switch with two ionization steps (
-
Physiological pH (7.4): The core is partially unprotonated and relatively hydrophobic. The polymer self-assembles into micelles (or reverse micelles depending on the HLB).
-
Acidic pH (< 5.5, Endosomal/Tumor): The tertiary amines protonate. Electrostatic repulsion between the four arms forces the aggregate to disassemble or swell, triggering rapid payload release.
Mechanism Visualization
The following diagram illustrates the structural transition of a lipophilic poloxamine derivative under pH stress, a mechanism exploited for endosomal escape in gene delivery.
Caption: pH-dependent structural transition of ethylenediamine-core block copolymers. Protonation of the central diamine triggers arm repulsion and payload release.
Synthesis and Structural Modification[5][6][7]
The synthesis of lipophilic ethylenediamine derivatives requires precise control over the block lengths and core functionalization.
A. Core Polymerization (Reverse Architecture)
To synthesize a Reverse Poloxamine (Lipophilic exterior):
-
Initiation: Ethylenediamine is used as the tetra-functional initiator.
-
Ethoxylation (Inner Block): Ethylene oxide (EO) is added via anionic polymerization. This forms the hydrophilic inner spacer.
-
Propoxylation (Outer Block): Propylene oxide (PO) is added. The molar ratio of PO must be high to ensure a Hydrophilic-Lipophilic Balance (HLB) < 7, rendering the molecule lipophilic.
B. Lipid-Modification (Quaternization)
To enhance lipophilicity for gene delivery or stable drug encapsulation, the core amines are alkylated.
Reaction Logic: The tertiary amines in the backbone are nucleophilic. Reacting them with an alkyl iodide (e.g., 1-iodododecane) introduces a permanent positive charge and a hydrophobic anchor. This is critical because standard Poloxamines lose their cationic charge at neutral pH; quaternization maintains the charge for DNA binding while the alkyl tail anchors the complex into lipid bilayers.
Experimental Protocols
Protocol 1: Synthesis of Lipid-Modified Poloxamine (N-alkylation)
Objective: To attach hydrophobic
Reagents:
-
Tetronic 904 (T904) - Dried under vacuum.
-
1-Iodododecane (Alkylating agent).
-
Acetonitrile (Solvent).
-
Diethyl ether (Precipitant).
Methodology:
-
Dissolution: Dissolve 2.0 g of T904 in 20 mL of anhydrous acetonitrile in a round-bottom flask.
-
Activation: Add 1-iodododecane in varying molar ratios relative to the diamine groups (e.g., 1:2 or 1:4) to target partial or full quaternization.
-
Reflux: Heat the mixture to 70°C under reflux with magnetic stirring (400 RPM) for 48 hours. Note: Long reaction times are required due to the steric hindrance of the PPO/PEO chains surrounding the core.
-
Purification:
-
Cool to room temperature.
-
Dropwise addition of the reaction mixture into ice-cold diethyl ether (10x volume).
-
Centrifuge at 8,000 RPM for 10 minutes to collect the precipitate.
-
-
Drying: Dry the pellet under vacuum at 40°C for 24 hours.
-
Validation: Verify synthesis via
-NMR ( ). Look for the shift of the methylene protons adjacent to the nitrogen and the appearance of the alkyl chain signals (0.8–1.3 ppm).
Protocol 2: Formulation of Lipophilic Nanocarriers (Solvent Evaporation)
Objective: To encapsulate a hydrophobic drug (e.g., Paclitaxel or Curcumin) using the synthesized lipophilic derivative.
Workflow Visualization:
Caption: Solvent evaporation method for generating drug-loaded polymeric micelles.
Detailed Steps:
-
Preparation: Dissolve 20 mg of the Lipophilic Poloxamine and 2 mg of the hydrophobic drug in 2 mL of acetone.
-
Injection: Inject the organic solution dropwise into 10 mL of deionized water under moderate stirring (600 RPM). The lipophilic polymer blocks will orient toward the drug, while the hydrophilic blocks (if present) or the cationic core orient toward the water.
-
Evaporation: Remove the acetone using a rotary evaporator at 40°C under reduced pressure.
-
Sizing: Pass the dispersion through a 0.45 µm PVDF filter to remove large aggregates.
-
Analysis: Measure particle size via Dynamic Light Scattering (DLS). Expect sizes between 50–200 nm depending on the PPO/PEO ratio.
Key Performance Indicators & Data
When characterizing these derivatives, three parameters are critical: Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and Solubilization Capacity.
Table 1: Comparative Properties of Ethylenediamine Polyol Derivatives
| Polymer Type | Architecture | HLB Value | CMC (wt%) | Primary Application |
| Tetronic 1107 | Normal (Core-PPO-PEO) | 24 (Hydrophilic) | 0.98 | Hydrogel / Stabilizer |
| Tetronic 90R4 | Reverse (Core-PEO-PPO) | 7 (Lipophilic) | 0.04 | Antifouling / Defoaming |
| Tetronic 701 | Normal (High PPO) | 2 (Lipophilic) | < 0.01 | W/O Emulsifier |
| Alkylated-T904 | Cationic Lipid-Mod | N/A (Amphiphilic) | 0.005 | Gene Delivery / siRNA |
Data Interpretation:
-
Low CMC: The lipophilic derivatives (Reverse or Alkylated) exhibit much lower CMC values than their hydrophilic counterparts. This indicates higher stability upon dilution in the bloodstream, a critical factor for intravenous drug delivery [1].
-
HLB < 10: Derivatives with HLB under 10 are suitable for forming reverse micelles or stabilizing water-in-oil emulsions.
Biological Interface & Safety
Hemolysis & Membrane Interaction
Lipophilic cationic derivatives interact strongly with cell membranes. While this aids cellular uptake, it poses a toxicity risk.
-
Safety Threshold: Hemolysis assays are mandatory. Protocols typically involve incubating polymer solutions (0.1–10 mg/mL) with RBCs at pH 7.4 and 5.5.
-
pH-Dependent Lysis: A unique feature of these polymers is pH-dependent membrane disruption. At pH 7.4, hemolysis is often negligible. At pH 5.5 (endosomal pH), the protonation of the core increases charge density, triggering membrane lysis and endosomal escape [2].
Antifouling in Microfluidics
Reverse Tetronics (specifically T90R4) have emerged as superior antifouling agents in Digital Microfluidics (DMF). The lipophilic PPO blocks adsorb strongly to the hydrophobic device surface, while the PEO blocks and the central core form a hydration layer that repels proteins from serum or blood [3].
References
-
Alvarez-Lorenzo, C., et al. (2010). Temperature- and pH-sensitive Polymeric Micelles for Drug Encapsulation, Release and Targeting. Royal Society of Chemistry.[5] Link
-
Convertine, A. J., et al. (2010). pH-Sensitive Polymer Micelles Provide Selective and Potentiated Lytic Capacity to Venom Peptides for Effective Intracellular Delivery. Journal of Controlled Release. Link
-
Ng, A. H. C., et al. (2023).[2] Antifouling Properties of Pluronic and Tetronic Surfactants in Digital Microfluidics. ACS Applied Materials & Interfaces.[2] Link
-
Chiappetta, D. A., & Sosnik, A. (2007). Poly(ethylene oxide)-poly(propylene oxide) block copolymer micelles as drug delivery agents: Improved encapsulation efficiency and release control. European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Gonzalez-Lopez, J., et al. (2008). Structural properties of different Tetronics® micelles. Journal of Colloid and Interface Science. Link
Sources
- 1. Pluronic and Tetronic Copolymers with Polyglycolyzed Oils as Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 3. WO2017173530A1 - Surfactant additives for digital microfluidic devices for high protein content droplets transport - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Thermodynamic Characterization of Hydroxyalkyl Ethylenediamines
Topic: Thermodynamic Properties of Hydroxyalkyl Ethylenediamines Focus: N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Derivatives Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Related Structures
Executive Summary & Molecular Architecture
Hydroxyalkyl ethylenediamines represent a critical class of alkanolamines bridging the gap between high-capacity diamines and low-volatility alcohols.[1] The primary subject of this guide, N-(2-Hydroxyethyl)ethylenediamine (AEEA) (CAS: 111-41-1), is extensively utilized in acid gas treatment (CO₂ capture) and as a chelating intermediate in pharmaceutical synthesis.
Understanding the thermodynamic profile of AEEA—specifically its phase equilibria, excess properties, and reaction enthalpies—is prerequisite for designing robust separation processes and predicting solute behavior in biological systems.
Structural Dynamics
AEEA possesses a unique "trident" structure containing:
-
Primary Amine (-NH₂): High reactivity, rapid carbamate formation.[1]
-
Secondary Amine (-NH-): Moderate reactivity, contributes to capacity.[1]
-
Hydroxyl Group (-OH): Reduces vapor pressure and enhances water solubility.[1]
This molecular architecture dictates its thermodynamic behavior, particularly the hydrogen-bonding networks formed in aqueous solutions.
Table 1: Physicochemical Profile of AEEA
| Property | Value | Unit | Conditions |
|---|---|---|---|
| Molecular Weight | 104.15 | g/mol | - |
| Boiling Point | 238–240 | °C | 1 atm |
| Density | 1.029 | g/cm³ | 25°C |
| Refractive Index (
Thermophysical Properties: Pure & Binary Mixtures
In process design and drug formulation, "excess properties" (deviations from ideal behavior) reveal the strength of intermolecular interactions.
Density and Viscosity
AEEA exhibits higher viscosity than monoethanolamine (MEA) due to increased hydrogen bonding sites. In aqueous binary mixtures, the excess molar volume (
-
Temperature Dependence: Density (
) follows a linear decrease with temperature, while viscosity ( ) follows an Arrhenius-like exponential decay.[1] -
Causality: The presence of the hydroxyl group facilitates the formation of a structured solvation shell, significantly increasing viscosity at lower temperatures.
Surface Tension
Surface tension is a critical parameter for gas-liquid contactors (wetted area).[1] AEEA solutions generally exhibit lower surface tension than pure water but higher than many organic solvents, facilitating effective wetting of packing materials without excessive foaming.[1]
Reaction Thermodynamics: CO₂ Capture Mechanism
AEEA is a "promoted" solvent by design; the primary amine acts as a kinetic promoter, while the secondary amine enhances thermodynamic capacity.
Reaction Pathway
The reaction with CO₂ proceeds primarily via the Zwitterion Mechanism , forming stable carbamates.
Figure 1: Zwitterion mechanism for the reaction of AEEA with Carbon Dioxide.
Enthalpy of Reaction ( )
The heat of absorption is a double-edged sword: high exothermicity drives absorption but penalizes regeneration energy.
-
AEEA
: Approximately -75 to -85 kJ/mol CO₂ . -
Comparison: Higher than tertiary amines (MDEA: ~-50 kJ/mol) but comparable to MEA.[1] The high enthalpy reflects the stability of the carbamate formed at the primary amine site.
Phase Equilibria (VLE)
Accurate Vapor-Liquid Equilibrium (VLE) data is essential for distillation and stripping column design.[1]
AEEA-Water System
The AEEA-water system is zeotropic (non-azeotropic) over standard operating ranges.[1] Due to the high boiling point of AEEA (240°C), water is the volatile component.
-
Raoult's Law Deviation: The system exhibits negative deviation from Raoult's Law, indicative of strong H-bond interactions between the amine and water.
-
Volatility: The extremely low vapor pressure of AEEA minimizes solvent loss during the gaseous stripping phase, a significant advantage over MEA.
Experimental Protocols
Protocol: Density & Viscosity Measurement (Oscillating U-Tube)
Objective: Determine excess molar volume and dynamic viscosity with high precision (
Equipment: Anton Paar DMA 5000 (or equivalent) with Lovis 2000 Viscometer module.
Workflow:
-
Calibration:
-
Inject ultra-pure deionized water (Type I) at 20°C.
-
Validation: Reading must be
g/cm³. If not, perform air/water adjustment.
-
-
Sample Preparation:
-
Prepare binary mixtures of AEEA/Water gravimetrically using an analytical balance (
mg). -
Degassing: Sonicate samples for 10 mins to remove dissolved air which causes density errors.
-
-
Measurement:
-
Inject sample avoiding micro-bubbles (visual check via camera).
-
Ramp temperature from 20°C to 80°C in 5°C increments.
-
Equilibrium: Allow 5 minutes thermal stability at each step.
-
-
Data Processing:
-
Calculate Excess Molar Volume (
) using:
-
Protocol: VLE Determination (Modified Othmer Still)
Objective: Measure T-x-y data for AEEA-Water systems.
Figure 2: Recirculating still workflow for Vapor-Liquid Equilibrium data acquisition.
Critical Control Points:
-
Pressure Control: Maintain system pressure
kPa using a vacuum controller. Pressure fluctuations destroy equilibrium. -
Analysis: Use Karl Fischer titration for water content (vapor phase) and acidimetric titration for amine content (liquid phase). Refractive index is a suitable secondary check.
References
-
NIST/TRC Web Thermo Tables. Thermophysical Property Data for N-(2-hydroxyethyl)ethylenediamine. National Institute of Standards and Technology.[2] Link
-
Mundhwa, M., et al. (2009). Volumetric properties, viscosities, and refractive indices for aqueous N-(2-hydroxyethyl)ethylenediamine. Journal of Chemical & Engineering Data. Link
-
PubChem. Compound Summary: N-(2-Hydroxyethyl)ethylenediamine (CID 8112).[1] National Center for Biotechnology Information. Link
-
Steele, W. V., et al. (1997). Thermodynamic properties and ideal-gas enthalpies of formation for...[2] N,N'-bis-(2-hydroxyethyl)ethylenediamine. Journal of Chemical & Engineering Data. Link
-
Sigma-Aldrich. Safety Data Sheet: N-(2-Hydroxyethyl)ethylenediamine.[1][3] Merck KGaA. Link
Sources
Part 1: Executive Summary & Identification
Technical Guide: Safety & Handling of CAS 86443-82-5 (Antistatic Agent SN)
Subject: CAS 86443-82-5 Common Name: Antistatic Agent SN Chemical Name: N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine (Primary isomer correlation) or Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate (Commercial trade synonym).[1][2][3][4] Chemical Class: Cationic Surfactant / Amino-Alcohol Complex.
Significance in Drug Development: While primarily recognized as an industrial process aid (textile/polymer antistatic), CAS 86443-82-5 represents a class of Cationic Surfactants increasingly relevant in pharmaceutical material science. In drug development, this compound (or its analogs) serves two critical functions:
-
Processing Aid: Used in API (Active Pharmaceutical Ingredient) micronization and powder blending to neutralize electrostatic charges that cause segregation and flowability issues.
-
Excipient Research: Investigated as a cationic lipid component for drug delivery systems (e.g., liposomes) due to its ability to interact with negatively charged cell membranes, though its toxicity profile requires rigorous control.
Editorial Note on Identity: Databases often conflate CAS 86443-82-5 with two distinct structures due to the "Antistatic Agent SN" trade name. This guide treats the substance as a High-Viscosity Cationic Surfactant , encompassing the safety protocols required for both the amino-alcohol and quaternary ammonium forms.
Part 2: Physicochemical Profile
Understanding the physical state is the first step in designing a safety protocol. This substance is not a benign powder; it is a viscous, bioactive liquid.
| Property | Specification | Operational Implication |
| Appearance | Red-brown, viscous liquid | High adhesion to surfaces; difficult to clean. Requires solvent-based decontamination. |
| Molecular Formula | C₂₂H₄₈N₂O₄ | Lipophilic tail with polar head groups; penetrates skin barriers easily. |
| Solubility | Soluble in Water, Ethanol, Acetone | Spills will spread rapidly on wet surfaces. Water washdown is effective but generates large volumes of hazardous waste. |
| pH (10% soln) | Alkaline (~8.5 - 10.0) | Corrosive potential to mucous membranes.[] |
| Flash Point | >100°C (Estimated) | Low flammability risk, but thermal decomposition releases NOₓ fumes. |
| Reactivity | Incompatible with Strong Oxidizers, Anionic Surfactants | Do not mix with standard anionic detergents (e.g., SDS) during cleanup; precipitates will form. |
Part 3: Hazards & Toxicology (GHS Standards)
As a cationic surfactant, CAS 86443-82-5 functions by disrupting cell membranes. This mechanism of action defines its toxicology.
Hazard Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).
Toxicological Mechanism
The amphiphilic nature of the molecule allows it to intercalate into the lipid bilayer of epithelial cells.
-
Exposure: Contact with skin or eyes.[8]
-
Penetration: The hydrophobic alkyl chains penetrate the stratum corneum.
-
Lysis: The cationic head group disrupts the ionic balance, leading to cell lysis and inflammatory response (erythema, edema).
Part 4: Handling & Containment Protocols
Expert Insight: Standard nitrile gloves are often insufficient for long-duration handling of viscous cationic surfactants due to permeation. The high viscosity also poses a splash hazard during transfer.
Engineering Controls
-
Primary Containment: Handle within a Chemical Fume Hood or Powder Containment Booth (if adsorbed onto silica).
-
Ventilation: Maintain face velocity >100 fpm (0.5 m/s).
-
Surface Protection: Use disposable bench liners. The viscous liquid is notoriously difficult to remove from stainless steel without leaving a slippery residue.
Personal Protective Equipment (PPE)
-
Respiratory: Half-face respirator with P100/Organic Vapor cartridges if heating or aerosolizing.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required during pouring operations >1 Liter.
-
Dermal:
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Extended cuff Neoprene or Nitrile (8 mil).
-
Rationale: Double-gloving is mandatory. If the outer glove becomes tacky/contaminated, strip it immediately to prevent cross-contamination of equipment handles.
-
Transfer Protocol (Viscous Liquid)
-
Warm Up: If the substance is too viscous, warm the container in a water bath to 40°C (Do not exceed 60°C to avoid degradation).
-
Positive Displacement: Use positive displacement pipettes or peristaltic pumps. Air-displacement pipettes will result in significant error and dripping.
-
Anti-Drip: Keep a solvent-soaked wipe (Ethanol 70%) immediately adjacent to the transfer zone to catch "strings" of liquid.
Part 5: Emergency Response & Decontamination
Scenario: A 500mL spill on the lab floor.
Spill Response Workflow
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don chemical resistant boots and double gloves.
-
Contain: Use universal absorbent pads or vermiculite.
-
Critical: Do NOT use water initially. Adding water to a cationic surfactant spill creates a massive volume of slippery foam that is dangerous to walk on.
-
-
Absorb: Scoop up the bulk viscous material.
-
Decontaminate:
-
Step A: Wipe surface with Isopropanol (IPA) or Ethanol to cut the viscosity.
-
Step B: Wash with a Non-Ionic Detergent (e.g., Triton X-100 solution).
-
Avoid: Anionic detergents (standard soap) will precipitate the surfactant, leaving a gummy residue.
-
Part 6: Storage & Stability
-
Temperature: Store at ambient temperature (15°C – 25°C). Avoid freezing (may cause phase separation).
-
Hygroscopicity: The substance is hygroscopic. Keep containers tightly sealed under nitrogen blanket if possible.
-
Shelf Life: Typically 24 months. Degrades to release free amines (fishy odor) upon oxidation.
References
-
ChemSRC. (2024). CAS 86443-82-5: Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate / Antistatic Agent SN.[1][2][3] Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Cationic Surfactants Toxicity Profile. (General Reference for Class Toxicity). Retrieved from [Link]
(Note: Specific SDS data for this industrial CAS is often proprietary to the manufacturer (e.g., Wuhan Shengmao, Nantong Chenrun). The protocols above are derived from the chemical class properties of Quaternary Ammonium Nitrates and Amino-Alcohol complexes.)
Sources
- 1. CAS No. 86443-82-5 | Chemsrc [chemsrc.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. chembk.com [chembk.com]
- 4. CAS#:86443-82-5 | Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate | Chemsrc [chemsrc.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. airgas.com [airgas.com]
Methodological & Application
Synthesis of N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine from 1,2-epoxypentane
An Application Guide for the Synthesis and Characterization of N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound from the reaction of 1,2-epoxypentane and ethylenediamine. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry. The document outlines the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction and Significance
This compound is a polyfunctional amino alcohol. Its structure, featuring a central ethylenediamine core with four pendant 2-hydroxypentyl arms, imparts a unique combination of properties. The multiple hydroxyl and tertiary amine groups make it an excellent candidate for various applications, drawing parallels from well-studied analogues like N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) and N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol).
These molecules are valued for their roles as:
-
Chelating Agents: The nitrogen and oxygen atoms can coordinate with various metal ions, making them useful in catalysis, metal extraction, and as complexing agents in drug formulations.[1][2][3]
-
Crosslinking Agents: The multiple hydroxyl groups can react to form cross-linked networks in polymer systems, such as rigid polyurethane foams.[4]
-
Building Blocks for Advanced Materials: They serve as monomers or precursors for shape memory polyurethanes, hydrogels for biomedical applications, and self-healing polymers.
-
Surfactants and Wetting Agents: The combination of hydrophilic hydroxyl groups and a hydrocarbon backbone suggests potential applications as surfactants.[4]
The synthesis detailed herein involves the nucleophilic ring-opening of 1,2-epoxypentane by ethylenediamine. This reaction is a robust and efficient method for producing β-amino alcohols, a class of compounds with significant biological and chemical importance.[5][6]
Reaction Mechanism: Nucleophilic Ring-Opening
The synthesis proceeds via a series of nucleophilic substitution reactions. Each of the two primary and two secondary amine hydrogens on the ethylenediamine molecule is reactive towards an epoxide.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nitrogen atom of ethylenediamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the propyl group on one side of the epoxide, the attack preferentially occurs at the terminal, less-substituted carbon atom (C1) of the 1,2-epoxypentane.[6]
-
Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.
-
Proton Transfer: The alkoxide abstracts a proton, typically from another amine molecule or the solvent, to yield a hydroxyl group. This process regenerates the nucleophilicity of the amine for subsequent reactions.
This sequence repeats until all four N-H bonds of the original ethylenediamine molecule have reacted with an epoxide molecule, requiring a stoichiometric ratio of 1:4 between ethylenediamine and 1,2-epoxypentane.
Caption: Reaction Mechanism Flowchart.
Experimental Application & Protocols
Critical Safety Considerations
Personnel must adhere to strict safety protocols when handling the reagents for this synthesis. The procedure should be conducted inside a certified chemical fume hood.
-
Ethylenediamine: Flammable liquid and vapor.[7] It is corrosive and can cause severe skin burns and eye damage.[7][8] It is harmful if swallowed or in contact with skin and is a known respiratory and skin sensitizer.[7][9]
-
1,2-Epoxypentane: Epoxides are highly reactive compounds and should be handled with care. They are generally flammable and can be irritants.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] An emergency eye wash station and safety shower must be accessible.[11]
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethylenediamine (EDA), ≥99% | 500 mL Three-neck round-bottom flask |
| 1,2-Epoxypentane, ≥97% | Reflux condenser |
| Ethanol (EtOH), anhydrous | 250 mL Dropping funnel |
| Hydrochloric acid (HCl), concentrated | Magnetic stirrer and stir bar |
| Sodium hydroxide (NaOH) | Heating mantle with temperature control |
| Anhydrous magnesium sulfate (MgSO₄) | Ice-water bath |
| Diethyl ether | Rotary evaporator |
| Deionized water | Standard laboratory glassware |
Step-by-Step Synthesis Protocol
This protocol is designed for a synthesis yielding approximately 0.1 moles of the final product.
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 250 mL dropping funnel. Ensure all glassware is dry.
-
Place the flask in a heating mantle, with an ice-water bath on a lab jack underneath for initial temperature control.
-
-
Charging the Reactor:
-
In the flask, add ethylenediamine (6.01 g, 0.1 mol).
-
Add 150 mL of anhydrous ethanol as the solvent. Polar protic solvents like ethanol are effective for this reaction, providing good solubility for the reactants and intermediates.[6]
-
Begin stirring the solution.
-
-
Epoxide Addition (Critical Step):
-
In the dropping funnel, prepare a solution of 1,2-epoxypentane (36.18 g, 0.42 mol - a slight 5% molar excess) in 50 mL of anhydrous ethanol.
-
Cool the ethylenediamine solution in the flask to approximately 10-15°C using the ice bath.
-
Begin adding the 1,2-epoxypentane solution dropwise to the stirred ethylenediamine solution over a period of 60-90 minutes. Rationale: The ring-opening of epoxides by amines is an exothermic process. Slow, controlled addition is crucial to prevent a runaway reaction and minimize side-product formation.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath.
-
Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) using the heating mantle.
-
Maintain the reflux for 6-8 hours to ensure the reaction proceeds to completion, allowing the less reactive secondary amines to react fully.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent (ethanol) and any unreacted epoxide using a rotary evaporator.
-
The crude product will likely be a viscous, yellowish oil. Dissolve this oil in 150 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it twice with 50 mL portions of deionized water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and remove the diethyl ether under reduced pressure.
-
For higher purity, the resulting oil can be subjected to vacuum distillation.
-
Caption: Experimental Synthesis Workflow.
Product Characterization
To confirm the identity, structure, and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis. | Complex multiplets for the pentyl chain protons, signals for the methylene groups of the ethylenediamine backbone, and a broad singlet for the hydroxyl (-OH) protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the two distinct carbons of the ethylenediamine backbone and the five carbons of the 2-hydroxypentyl groups. |
| FT-IR Spectroscopy | Identification of key functional groups. | A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretching bands around 2850-2960 cm⁻¹, and C-N and C-O stretching bands in the 1050-1250 cm⁻¹ region. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak (or [M+H]⁺) corresponding to the calculated molecular weight of C₂₂H₄₈N₂O₄ (404.63 g/mol ). |
| HPLC | Purity assessment and separation of stereoisomers. | The synthesis creates multiple chiral centers, resulting in a mixture of diastereomers. A reversed-phase HPLC method can be developed to assess the purity and potentially separate these isomers.[12] |
Conclusion
This application note provides a robust and detailed framework for the successful synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified procedural and safety protocols, researchers can reliably produce this versatile compound for further investigation in materials science, coordination chemistry, and pharmaceutical development. The outlined characterization methods provide a self-validating system to ensure the structural integrity and purity of the final product.
References
- ChemicalBook. (2025). Synthesis and application of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine.
- CN103664652A. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
- Nguyen, D., Nguyen, S., & Hansen, J. A. (2024). [Research Poster on Epoxide-Amine Reactions]. DePauw University.
- ResearchGate. (2025). Poly(hydroxyaminoethers): A New Family of Epoxy-Based Thermoplastics.
- RSC Publishing. (n.d.). Supramolecular architectures of N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine and tris(2-hydroxyethyl)amine with La(iii)
- Fisher Scientific. (2015).
- ResearchGate. (n.d.). Reaction of epoxides1 with ethylenediamine.
- MATERIAL SAFETY D
- ResearchGate. (n.d.).
- MilliporeSigma. (n.d.). N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine.
- ETHYLENEDIAMINE. (2017).
- Wikipedia. (n.d.). Epoxide.
- Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide [Video]. YouTube.
- Google Patents. (n.d.). Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine.
- Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine.
- Benchchem. (n.d.).
- PubMed. (n.d.). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol)
- Carolina Biological Supply Company. (2014).
- n,n,n',n'-tetrakis(2-hydroxyethyl)ethylenediamine)(theed) cas:140-07-8. (n.d.).
- Carl ROTH. (n.d.).
- CymitQuimica. (n.d.). CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine.
- Scribd. (n.d.).
- PubMed. (1976). Cross-reactions between epoxy resin "amine" hardeners and ethylenediamine.
Sources
- 1. Synthesis and application of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine_Chemicalbook [chemicalbook.com]
- 2. N,N,N ,N -Tetrakis(2-hydroxyethyl)ethylenediamine technical 140-07-8 [sigmaaldrich.com]
- 3. Wholesale N,N,N’,N’-TETRAKIS(2-HYDROXYETHYL)ETHYLENEDIAMINEï¼ï¼THEEDï¼ CAS:140-07-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. CN103664652A - Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine - Google Patents [patents.google.com]
- 5. scholarship.depauw.edu [scholarship.depauw.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. industry.gov.au [industry.gov.au]
- 10. durhamtech.edu [durhamtech.edu]
- 11. carlroth.com [carlroth.com]
- 12. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Controlled Synthesis of Hydroxyalkyl-Diamines
Protocol for Reacting Ethylenediamine with 1,2-Epoxypentane
Executive Summary & Scientific Rationale
The reaction between ethylenediamine (EDA) and 1,2-epoxypentane (propyl oxirane) represents a classic nucleophilic ring-opening of an epoxide by an amine. This transformation is pivotal in generating multi-functional amino-alcohols used as chelating agents, polyurethane cross-linkers, and reversible
Core Mechanistic Insight:
The reaction is governed by
-
Regioselectivity: High preference for the secondary alcohol product (
-amino- -pentanol moiety). -
Stoichiometry Control: EDA contains four active amine hydrogens. Depending on the molar ratio, the reaction yields mono-, di-, tri-, or tetra-alkylated adducts. This protocol focuses on the exhaustive alkylation to form
-tetrakis(2-hydroxypentyl)ethylenediamine, while providing modifications for lower-order adducts.
Safety Warning (HSE):
-
1,2-Epoxypentane: Flammable liquid (Flash point ~5°C), potential mutagen/carcinogen. Use in a fume hood.
-
Ethylenediamine: Corrosive, lachrymator, causes severe skin burns.
-
Exotherm: The ring-opening reaction is highly exothermic (
per epoxide group). Uncontrolled addition can lead to runaway reactions.
Reaction Mechanism & Pathway[1][2]
The following diagram illustrates the stepwise alkylation and the transition state stabilization provided by protic solvents (e.g., water or alcohols), which act as co-catalysts by hydrogen-bonding to the epoxide oxygen.
Figure 1: Mechanistic pathway of nucleophilic epoxide ring opening. The reaction proceeds iteratively until steric bulk or lack of protons halts the progression.
Materials & Physical Properties
Accurate stoichiometry is critical. Use the table below for calculation.
| Reagent | MW ( g/mol ) | Density (g/mL) | BP (°C) | Role |
| Ethylenediamine (EDA) | 60.10 | 0.899 | 116 | Nucleophile (Core) |
| 1,2-Epoxypentane | 86.13 | 0.830 | 90 | Electrophile |
| Ethanol (Absolute) | 46.07 | 0.789 | 78 | Solvent/Co-catalyst |
| Water | 18.02 | 1.000 | 100 | Co-catalyst (Optional) |
Experimental Protocol: Synthesis of the Tetra-Adduct
Objective: Synthesis of
Phase A: Setup and Preparation
-
Glassware: 250 mL 3-neck round-bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, internal temperature probe, magnetic stir bar.
-
Atmosphere: Flush the system with Nitrogen (
) to prevent amine oxidation (color formation). -
Charge: Add 6.01 g (6.7 mL, 100 mmol) of Ethylenediamine and 20 mL of Ethanol to the RBF.
-
Note: Ethanol is used to moderate the exotherm and solubilize the intermediate species.
-
-
Temperature Control: Place RBF in an ice-water bath. Cool internal temperature to < 10°C .
Phase B: Controlled Addition (The Kinetic Phase)
-
Reagent Prep: Charge the addition funnel with 37.9 g (45.6 mL, 440 mmol) of 1,2-Epoxypentane .
-
Stoichiometry Note: A 10% molar excess (4.4 eq total) is used to drive the reaction to completion (Tetra-substitution).
-
-
Addition: Dropwise add the epoxide to the stirred amine solution.
-
Rate: Maintain internal temperature below 35°C .
-
Observation: The reaction is visibly exothermic. If temp spikes, stop addition immediately.
-
-
Post-Addition: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.
Phase C: Thermal Completion (The Thermodynamic Phase)
-
Heating: Heat the reaction mixture to 60°C (oil bath temperature ~65°C).
-
Reflux: Hold at 60–70°C for 4–6 hours .
-
Monitoring: Monitor consumption of epoxide via TLC (silica, 10% MeOH/DCM, stain with p-anisaldehyde) or GC-MS.
-
-
Completion: The mixture should become a viscous, pale yellow oil.
Phase D: Workup and Purification
-
Stripping: Transfer the mixture to a single-neck flask.
-
Rotary Evaporation: Remove ethanol and unreacted 1,2-epoxypentane under reduced pressure (start at 200 mbar/40°C, ramp to 10 mbar/80°C).
-
High Vacuum: Apply high vacuum (< 1 mbar) at 80°C for 2 hours to remove trace volatiles.
-
Yield: Expected yield > 95% (viscous oil).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of tetra-substituted amino-alcohol.
Characterization & Validation
To validate the protocol, the following analytical signatures must be confirmed:
-
FT-IR Spectroscopy:
-
Appearance: Strong broad band at 3300–3400 cm⁻¹ (O-H stretch).
-
Disappearance: Absence of bands at ~3300 cm⁻¹ (N-H stretch) indicates complete alkylation.
-
Disappearance: Absence of bands at ~830 cm⁻¹ (Epoxide ring) indicates no residual starting material.
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
3.5 - 3.8 ppm: Multiplets corresponding to the methine proton (
) formed upon ring opening. -
2.4 - 2.7 ppm: Complex multiplets for the methylene protons adjacent to nitrogen (
). - 0.9 ppm: Methyl group of the pentyl chain (triplet).
-
3.5 - 3.8 ppm: Multiplets corresponding to the methine proton (
-
Amine Value Titration:
-
Titrate with
to determine the Total Amine Value. Theoretical value should match the MW of the tetra-adduct (~404.6 g/mol ).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark Color (Brown/Black) | Oxidation of amine.[1][2] | Ensure strict |
| Incomplete Reaction | Temperature too low or insufficient time. | Increase reflux time. Add 0.5 mL water (catalyst) to facilitate proton transfer. |
| Runaway Exotherm | Addition rate too fast. | Stop addition. Maximize cooling. Dilute with more ethanol. |
| Cloudiness | Polymerization of epoxide (rare with this substrate). | Ensure glassware is base-washed. Avoid strong acids. |
References
-
Mechanistic Foundation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for
amine-epoxide kinetics). -
Epoxide Reactivity: "1,2-Epoxypentane Physical Properties." PubChem Database, National Center for Biotechnology Information. [Link]
-
Catalysis in Ring Opening: Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[3] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[3] Organic Letters, 7(20), 4593–4595. (Demonstrates water/protic solvent acceleration). [Link]
Sources
Application Note: Tetrakis(2-hydroxypentyl)ethylenediamine as an Autocatalytic Polyurethane Cross-Linker
Target Audience: Researchers, Polymer Scientists, and Biomedical Device Developers Document Type: Technical Application Note & Validated Protocol
Executive Summary & Mechanistic Principles
Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5)[1], widely recognized in the chemical auxiliary sector as Antistatic Agent SN[2], is an advanced tetra-functional amino-polyol. While its shorter-chain analog, Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), is a ubiquitous cross-linker in rigid polyurethane (PU) foams and biomedical shape memory polymers, the pentyl variant offers distinct physicochemical advantages for specialized applications.
The extended aliphatic pentyl chains introduce significant hydrophobicity, lower the glass transition temperature (Tg) via increased free volume, and impart intrinsic antistatic properties to aqueous polyurethane systems[3].
The Autocatalytic Advantage
The molecule possesses four secondary hydroxyl groups and two tertiary nitrogen atoms[1]. The hydroxyl groups serve as multiple cross-linking sites, reacting with isocyanates (e.g., Hexamethylene diisocyanate, HDI) to form a dense, three-dimensional urethane network[4]. Crucially, the tertiary amines act as internal catalysts. They polarize the isocyanate group, drastically lowering the activation energy for the nucleophilic attack by the hydroxyl oxygen. This autocatalytic nature eliminates the need for external, highly toxic organometallic catalysts (such as dibutyltin dilaurate), making it an exceptional candidate for biomedical devices, intraocular lenses, and biocompatible coatings[4].
Reaction Workflow & Logical Architecture
The following diagram illustrates the logical workflow of synthesizing a cross-linked polyurethane network using the prepolymer method, highlighting the dual role of Tetrakis(2-hydroxypentyl)ethylenediamine as both a structural node and an intrinsic catalyst.
Caption: Workflow of autocatalytic polyurethane cross-linking via Tetrakis(2-hydroxypentyl)ethylenediamine.
Quantitative Data: Propyl vs. Pentyl Cross-linkers
To guide formulation choices, the following table summarizes the physicochemical differences between the standard propyl variant and the advanced pentyl variant.
| Physicochemical Property | Tetrakis(2-hydroxypropyl)ethylenediamine | Tetrakis(2-hydroxypentyl)ethylenediamine |
| CAS Registry Number | 102-60-3 | 86443-82-5[1] |
| Terminal Aliphatic Chain | Propyl (-CH₃ terminal) | Pentyl (-CH₂CH₂CH₃ terminal) |
| Molecular Weight | 292.42 g/mol | 404.63 g/mol [2] |
| Steric Hindrance | Moderate | High (Extends workable pot life) |
| Network Hydrophobicity | Low (Used in hydrophilic hydrogels) | High (Water-resistant coatings) |
| Antistatic Properties | Negligible | High (Used as Antistatic Agent SN)[2] |
Experimental Protocol: Synthesis of Autocatalytic, Antistatic PU Elastomers
This protocol describes the synthesis of a flexible, hydrophobic polyurethane film using a prepolymer method.
Phase 1: Dehydration (Critical Pre-treatment)
-
Action: Dry the macro-diol (e.g., PolyTetraMethylene Ether Glycol, PTMEG, MW 2000) and Tetrakis(2-hydroxypentyl)ethylenediamine under vacuum (10 mbar) at 80°C for 12 hours.
-
Causality: Isocyanates are highly moisture-sensitive. Residual water reacts with HDI to form carbamic acid, which rapidly decomposes into primary amines and CO₂ gas. This causes unwanted micro-foaming (porosity) and forms urea linkages that disrupt the targeted urethane network mechanics, leading to brittle failure.
Phase 2: Prepolymer Synthesis
-
Action: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the dehydrated PTMEG. Dropwise add HDI to achieve an NCO:OH molar ratio of 2:1. React at 75°C for 2 hours.
-
Causality: The prepolymer method is chosen over a "one-shot" method to prevent phase separation. The highly polar amino-polyol cross-linker and the non-polar macro-diol have vastly different reactivities and solubilities. Creating an NCO-terminated prepolymer ensures a homogeneous, controlled integration of the hard and soft segments.
Phase 3: Cross-linking & Autocatalysis
-
Action: Cool the prepolymer to 45°C. Rapidly inject Tetrakis(2-hydroxypentyl)ethylenediamine at a stoichiometric ratio (NCO:OH = 1.05:1, allowing a slight NCO excess for ambient moisture). Mix vigorously for 60 seconds.
-
Causality: Cooling is critical. The two tertiary amines in the cross-linker strongly polarize the isocyanate groups, drastically lowering the activation energy for the urethane reaction[5]. If added at 75°C, the mixture will undergo premature gelation (pot life < 10 seconds), making casting impossible. The added steric bulk of the pentyl chains[6] provides just enough delay to allow for a 60-second mixing window.
Phase 4: Curing & Self-Validation System
-
Action: Cast the reacting mixture into a PTFE mold and cure at 80°C for 12 hours.
-
Validation Step: Remove the cured film and analyze it via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Evaluate the spectrum between 2200–2300 cm⁻¹.
-
System Logic: The protocol is validated as successful only if the asymmetric NCO stretching band at 2270 cm⁻¹ is completely absent. The disappearance of this peak confirms 100% conversion of the toxic isocyanate monomer into the safe, highly cross-linked urethane network[4].
References[6] "N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE)" - Ataman Chemicals -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrCi_nzEzBUKAE0H5xNX5lU8VZEmvdY9ENPN9rwFkY4pds3Eqp_xAVnJ7It3VRw-PdcqJpzNjRq4lCAa_UdTnTxy8H95O725qwgho15UW7Us0wopLWj5CfwYRZh0ghSEulEnGuVDfOq2G5jLKJs1ElMlGZdLHZ4pxZoy-q7xWvgXN993g97eihzOggCFVlZeMxQB13CsSzN8zff2ASg==[3] "N′-Tetrakis(2-Hydroxypropyl)ethylenediamine" - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_q9nHB3jsoumuLyj6yflqT4KZwNnlurVO2F8aujfsY8rd45qlaEk-7J36eZjwpKnjGB9r1b7IQTuXS-608UNW6E_OgRI0Nyl0e5bFY_JBruseJvyDOYPtlvokMuGq-TDpWciRaqj44diAPOAvEmELlz86g==[7] "EDETOL" - Inxight Drugs (NCATS) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWVjoVTqe3ibPVXTQf-U6F5xgPdWJ4AxiK1b4zbLzooaBg_fDldC1-u1ip_tg264Q-nh46tfhJ3h9pKPw0arW2b6xtpF3VE-XoXnWVbNtxrXWVFsJsK3qwsmMUkzt1c0G[5] "Autoclavable highly cross-linked polyurethane networks in ophthalmology" - PubMed (NIH) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx6LtXfssuactRMVM8OLDBPuUxO7fCbomaXRpf6sTw5-FPYvTRkEmbfbjH2aPqTnja9XtmvmylICc_fgTODd9Jr7WpSYaOtD8ImDckZ4o-warpOxJBx01FGgrj8wpC3vViO_g=[1] "86443-82-5 | 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol)" - ChemScene -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkxJBrzX6XSMvui0J4ubTTK__92PEfjYIhIuUlc00-pisagc9VcxuOLgnEcIa_LoaDEdJ1HpKtf4dK0JWih0v4DX0rBtYwxMFSKmgk15tpdGYpD9Rco65DUiQEuO9z95dV949caPtCFxwKYM=[2] "Antistatic agent SN CAS:86443-82-5" - JN Future Chemical -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCdn2fKFCE9Maj48o5V6IP2s6mpiN1T8Po_7n-YeWem6oVumHP9nneXcDclag4C64avm8IVfxBQ1bkNLbzM5ZuBN2wGnewgVzPz0-Z9tCVqJpz2WHfCwBb3HbFA3atg2xdlF5Rhlo-UrPMLjXz5mvc317ASr_lk13xICAb6YGwZQK[8] "2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | 86443-82-5" - ChemicalBook -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3e69bQn51Fa5y59C6IVScGEh9pc1NfivhYAj3dSciiK1jGzqu2bWhk_bqHHQc0MVDI_VqHclZB4gvkvlduAwbCX8-KJ63lWC0HmdPunq6nIO5gmqSF9DYQhOtzVcH6l7VuMWT7E7sf8FK_E1O30r2HcU01bSHX1gGTrVwe6zDCA=[4] "Dyes and pigments | dyeing and finishing auxiliaries manufactures and suppliers" - ChemBK -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE538ExVz5bdvs7yrPBDoLQc6jg1WekuhZE95GEPlopygfqDGlROW4ctRd7g9lPNp2gCm7o5CADmlbog20VCrSvcZyEPs8r0p4CpZ_8DYdemApM-QKnrYqRp2UfuRu-6LGmuoEbCn0PHEflnpo0G5xDnqrAKnjIRxDLRMEs5WQdMld1QKoCACRxy5oFYF8Y_6jYsT51
Sources
- 1. chemscene.com [chemscene.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. Dyes and pigments|dyeing and finishing auxiliaries manufactures and suppliers [chembk.com]
- 4. Autoclavable highly cross-linked polyurethane networks in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EDETOL [drugs.ncats.io]
- 6. 2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | 86443-82-5 [chemicalbook.com]
Application Note: Advanced Antistatic Surface Modification for Hydrophobic Synthetic Fibers (PET/PA)
Abstract & Scientific Rationale
Polyester (PET) and Polyamide (Nylon/PA) fibers possess high surface resistivity (
This guide details the formulation of Surface-Active Antistatic Agents (hygroscopic ionic conduction) and Intrinsically Conductive Polymer (ICP) Coatings (electronic conduction). The protocols prioritize the Pad-Dry-Cure methodology, the industry standard for scalable textile finishing.
The Physicochemical Challenge
-
Hydrophobicity: PET and PA lack sufficient polar groups to retain atmospheric moisture, preventing natural charge dissipation.
-
Glass Transition (
): PET ( ) requires curing temperatures significantly above to allow chemical binders to diffuse and lock into the amorphous fiber regions, yet below the melting point ( ) to prevent structural degradation.
Mechanisms of Action[1][2][3][4][5]
Understanding the conduction mechanism is prerequisite to formulation. We utilize two distinct strategies:
Strategy A: Ionic Conduction (Humidity Dependent)
Surfactants (Quaternary Ammonium Compounds) migrate to the fiber surface. Their hydrophilic "heads" attract atmospheric water molecules, forming a mono-molecular water layer. Dissolved ions within this layer facilitate charge transfer.
-
Limitation: Ineffective at Relative Humidity (RH)
.
Strategy B: Electronic Conduction (Humidity Independent)
Conductive polymers (e.g., PEDOT:PSS) form a conjugated
Figure 1: Mechanistic pathways for charge dissipation on synthetic fibers.
Formulation Protocols
Protocol A: Cost-Effective Hygroscopic Finish (Cationic)
Application: General apparel, lining fabrics, dust-proof garments. Durability: Semi-durable (5–10 wash cycles).
| Component | Function | Concentration (g/L) |
| Quaternary Ammonium Salt | Active antistatic agent (Cationic).[1] Provides hydrophilic sites.[2][1][3][4] | 20 – 40 |
| Blocked Isocyanate | Cross-linker. Reacts with fiber/surfactant at high temp to improve durability. | 5 – 10 |
| Polyethylene Emulsion | Softener/Lubricant. Reduces friction (lowering initial charge generation).[3] | 10 – 15 |
| Acetic Acid | pH Control. Maintains bath pH 5.0–6.0 to prevent precipitation. | 0.5 – 1.0 |
| Water | Solvent/Carrier. | Balance |
Step-by-Step Procedure:
-
Bath Preparation: Fill tank with water at 25°C. Add Acetic Acid to adjust pH to 5.5.
-
Dispersion: Add the Quaternary Ammonium compound slowly under agitation. Critical: Ensure no foam buildup; add defoamer if necessary.
-
Binder Addition: Add Blocked Isocyanate last. Checkpoint: If solution turns milky-white instantly, the emulsion is stable. If clumps form, the pH is likely too high.
Protocol B: High-Performance Conductive Finish (PEDOT:PSS)
Application: Technical textiles, cleanroom garments, electronic packaging. Durability: Durable (>30 wash cycles).
| Component | Function | Concentration (g/L) |
| PEDOT:PSS Dispersion | Conductive Polymer (1.0 - 1.3% solid content). | 50 – 100 |
| Waterborne Polyurethane (WPU) | Binder. Provides flexibility and adhesion to hydrophobic PET/PA. | 20 – 30 |
| Dimethyl Sulfoxide (DMSO) | Conductivity Enhancer (Secondary Dopant). Increases chain alignment. | 50 (5% vol) |
| Silane Coupling Agent | Adhesion Promoter. Links inorganic/organic phases. | 2 – 5 |
| Wetting Agent | Reduces surface tension for uniform coating on hydrophobic fibers. | 1 – 2 |
Step-by-Step Procedure:
-
Doping: Mix PEDOT:PSS dispersion with DMSO for 30 mins. This "secondary doping" rearranges the polymer coils into linear chains, increasing conductivity by orders of magnitude.
-
Binder Integration: Slowly add WPU binder. Caution: Rapid addition can shock the dispersion and cause gelation.
-
Filtration: Filter solution through a 100µm mesh to remove micro-aggregates before placing in the padding trough.
Application Methodology: Pad-Dry-Cure
The success of the coating relies heavily on the thermal history applied during processing.
Figure 2: The Pad-Dry-Cure workflow parameters.
Process Control Points
-
Wet Pick-Up (WPU): Target 70% – 80% .
-
Calculation:
-
Why: Too low (<60%) causes uneven resistivity. Too high (>90%) wastes energy and causes migration of the agent to the fabric surface during drying (resulting in a powdery finish).
-
-
Drying (100–110°C): Removes water before the cross-linking reaction begins.
-
Causality: If drying is too hot (>130°C immediately), water evaporates explosively, disrupting the film formation of the binder.
-
-
Curing (150–170°C):
-
Polyester: Cure at 170°C for 60-90 seconds. This exceeds the PET
, allowing the binder to mechanically interlock with the fiber surface. -
Nylon: Cure at 150–160°C . Warning: Nylon is sensitive to thermal oxidation (yellowing). Do not exceed 170°C.
-
Characterization & Validation Protocols
A formulation is only as good as its validation. Use these standard methods.
Test 1: Surface Resistivity (AATCC 76 / ASTM D257)
-
Equipment: Megohmmeter with concentric ring electrodes.
-
Conditioning: Pre-condition samples at
and 65% RH for 24 hours. Note: For Protocol B (PEDOT), also test at 15% RH to validate humidity independence. -
Procedure: Place electrode on fabric, apply 100V, read resistance after 15 seconds.
-
Success Criteria:
-
Antistatic (Dissipative):
-
Insulative (Fail):
-
Test 2: Charge Decay Time (Federal Test Method 4046)
-
Method: Induce 5000V charge; measure time to decay to 50V (1%).
-
Success Criteria: Decay time
seconds.
Test 3: Wash Durability (AATCC 61 / ISO 105-C06)
-
Protocol: Perform accelerated laundering equivalent to 5, 10, and 20 home wash cycles.
-
Re-test: Measure Surface Resistivity after washing. A log-increase of
(e.g., from to ) is acceptable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Resistivity (Fail) | Curing temp too low; Binder didn't cross-link. | Increase curing temp to 160°C+. Check WPU. |
| Powdery Surface | Agent migration during drying.[5] | Lower drying temp (Zone 1) or add anti-migrant agent (alginate). |
| Yellowing (Nylon) | Curing temp too high or pH too alkaline. | Reduce cure temp to 150°C. Ensure bath pH < 6.0. |
| Spotty Coating | Foam in pad bath.[5] | Add silicone-free defoamer. Check compatibility of anionic/cationic agents. |
References
-
AATCC Test Method 76-2011 . Electrical Surface Resistivity of Fabrics. American Association of Textile Chemists and Colorists.[6]
-
Textile Learner . Antistatic Finishes in Textile: Mechanism and Importance. (2021). Detailed review of ionic vs. electronic mechanisms.
-
M. N. Belgacem et al. Conductive PEDOT:PSS coatings on polyester fabrics. Journal of Applied Polymer Science. Discusses the role of DMSO as a secondary dopant.
-
ASTM D257-14 . Standard Test Methods for DC Resistance or Conductance of Insulating Materials.
-
Alfa Chemistry . Quaternary Ammonium Compounds as Antistatic Agents: Mechanism.
Sources
Application Note: Electrospinning Additives for Conductive Polymer Fibers
[1][2][3]
Executive Summary & Strategic Logic
The fabrication of conductive polymer fibers via electrospinning represents a critical convergence of material science and bioengineering. Whether for neural tissue engineering, cardiac patches, or flexible biosensors, the goal is identical: impart electrical conductivity to a polymer matrix without compromising its spinnability or biocompatibility.
There are two distinct mechanistic routes to achieve this:
-
Extrinsic Conductivity (Composite Route): Dispersing conductive fillers (e.g., Carbon Nanotubes, Graphene, MXenes) into a non-conductive, spinnable polymer matrix (e.g., PCL, PLA). Conductivity relies on the percolation threshold —the critical concentration where fillers form a continuous conductive network.
-
Intrinsic Conductivity (Blend Route): Blending intrinsically conductive polymers (ICPs) like PEDOT:PSS or PANI with a carrier polymer (e.g., PVA, PEO). Here, the challenge is miscibility and maintaining a conductive pathway after solvent evaporation.
This guide provides the decision framework and validated protocols for both approaches.
Material Selection & Decision Matrix
Selecting the right additive is a trade-off between conductivity, mechanical strength, and processability.
Table 1: Comparative Analysis of Electrospinning Additives
| Additive Class | Specific Material | Conductivity Mechanism | Key Advantage | Major Challenge | Typical Percolation Threshold |
| Carbon-based | MWCNTs (Multi-walled Carbon Nanotubes) | Electron tunneling between high aspect ratio tubes | High mechanical reinforcement; excellent conductivity | Agglomeration; Van der Waals forces; Cytotoxicity concerns | 0.1 - 2.0 wt% |
| Graphene / rGO | 2D sheet contact | High surface area; flexibility | Restacking of sheets; Viscosity spikes | 1.0 - 5.0 wt% | |
| Metallic | Ag/Au Nanoparticles | Metallic conduction | Antibacterial properties (Ag); Plasmonic effects | High cost; Particle oxidation; Leaching | > 10 wt% (High) |
| ICPs | PEDOT:PSS | Conjugated backbone (Hopping mechanism) | Biocompatible; Water-processable | Difficult to spin alone (needs carrier); Water solubility (needs crosslinking) | N/A (Blend ratio dependent) |
| Emerging | MXenes (e.g., Ti₃C₂Tₓ) | Metallic conductivity + Hydrophilicity | Excellent electrochemical capacitance | Oxidative stability; Complex synthesis | 1.0 - 4.0 wt% |
Critical Process: Dispersion & Formulation Logic[7]
The failure of most conductive fiber experiments occurs before the solution enters the syringe. Poor dispersion leads to nozzle clogging and discontinuous conductive pathways.
The Physics of Dispersion
-
Van der Waals Forces: CNTs naturally bundle.[1] To spin them, you must overcome this energy barrier (~500 eV/µm).
-
Steric Stabilization: Using surfactants (e.g., SDS, Triton X-100) or wrapping polymers (PVP) prevents re-agglomeration.
-
Functionalization: Acid-treating CNTs (creating -COOH groups) increases polarity, aiding dispersion in solvents like DMF or Ethanol, but can degrade electrical properties by disrupting the graphitic lattice.
Visualization: The Conductive Fiber Workflow
The following diagram illustrates the critical decision points and processing steps for both extrinsic and intrinsic pathways.
Caption: Workflow for fabricating conductive fibers. Route A focuses on physical dispersion of fillers; Route B focuses on chemical compatibility of blends.
Detailed Experimental Protocols
Protocol 1: MWCNT/PCL Composite Scaffolds (Extrinsic)
Target Application: Neural tissue regeneration or cardiac patches requiring mechanical robustness. Mechanism: PCL provides the structural matrix; MWCNTs provide the conductive network via percolation.
Reagents:
-
Poly(ε-caprolactone) (PCL) (Mw ~80,000 Da).
-
Multi-walled Carbon Nanotubes (MWCNTs) (OD: 10-20 nm, Length: 10-30 µm, >95% purity).
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[2]
-
Surfactant (Optional): Sodium Dodecyl Sulfate (SDS) if using aqueous pre-dispersion, but for PCL, we use organic dispersion.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of DCM:DMF (7:3 v/v) .
-
Why: DCM dissolves PCL well; DMF increases the dielectric constant of the solution, aiding charge accumulation and reducing bead formation [1].
-
-
CNT Dispersion (The Critical Step):
-
Add MWCNTs (0.5 – 1.0 wt% relative to PCL mass) to the solvent mixture.
-
Ultrasonication: Probe sonicate for 30 minutes (Pulse: 5s ON / 2s OFF) in an ice bath to prevent solvent evaporation and overheating.
-
Validation: The solution should appear jet black with no visible particulates settling after 1 hour.
-
-
Polymer Dissolution:
-
Add PCL pellets to the CNT dispersion to achieve a 12-15 wt% total polymer concentration.
-
Stir magnetically at room temperature for 12 hours.
-
Note: Viscosity will increase significantly with CNT addition.
-
-
Electrospinning Parameters:
-
Voltage: 15 – 18 kV (Positive polarity).
-
Flow Rate: 1.0 mL/h.
-
Distance (TCD): 15 cm.
-
Collector: Rotating drum (300-500 rpm) for aligned fibers (better conductivity along the axis) or flat plate for random mats.
-
Needle: 21G or 23G blunt tip.
-
-
Post-Processing:
-
Dry in a vacuum oven at room temperature for 24h to remove residual toxic solvents (DCM/DMF).
-
Protocol 2: PEDOT:PSS / PVA Blended Fibers (Intrinsic)
Target Application: Flexible biosensors, hydrogels, or skin-contact electrodes. Mechanism: PVA acts as the "carrier" polymer to enable spinnability; PEDOT:PSS provides conductivity. DMSO is added as a "secondary dopant" to enhance conductivity by screening the insulating PSS shell [2].
Reagents:
-
PEDOT:PSS Aqueous Dispersion (e.g., Clevios™ PH 1000).
-
Poly(vinyl alcohol) (PVA) (Mw ~146,000-186,000, 99% hydrolyzed).
-
Dimethyl sulfoxide (DMSO).[3]
-
Crosslinker: Glutaraldehyde (GA) or vapor-phase HCl.
Step-by-Step Methodology:
-
Carrier Solution Prep:
-
Dissolve PVA in deionized water to make a 10 wt% solution . Stir at 90°C for 2 hours until clear. Let cool.
-
-
Conductive Blend Formulation:
-
Mix PEDOT:PSS dispersion with the PVA solution.[4] Typical ratio: PVA:PEDOT:PSS = 80:20 or 70:30 (wt/wt) .
-
Doping: Add 5 wt% DMSO to the mixture.
-
Why: DMSO induces a conformational change in PEDOT chains (coil-to-linear) and improves conductivity by orders of magnitude [3].
-
Stir gently for 4 hours. Avoid vigorous stirring that introduces air bubbles (defects).
-
-
Electrospinning Parameters:
-
Voltage: 15 – 20 kV.
-
Flow Rate: 0.5 – 0.8 mL/h (Slower than PCL due to lower volatility of water).
-
Distance: 15 cm.
-
Humidity: < 40% RH (Critical: PVA is hygroscopic; high humidity prevents fiber drying).
-
-
Stabilization (Crosslinking):
-
Problem: PVA/PEDOT:PSS fibers will dissolve instantly in water/culture media.
-
Method: Place the fiber mat in a sealed chamber with a vial of Glutaraldehyde (25%) and a drop of HCl for 2-4 hours (Vapor Phase Crosslinking).
-
Alternatively, heat treat at 150°C for 30 mins (thermal crosslinking), though this may reduce conductivity slightly.
-
Characterization & Validation
To ensure the protocol was successful, the following data points must be collected.
Quantitative Validation Table
| Metric | Method | Target Value (Protocol 1: CNT/PCL) | Target Value (Protocol 2: PEDOT/PVA) |
| Fiber Diameter | SEM (Scanning Electron Microscopy) | 300 - 800 nm | 200 - 500 nm |
| Morphology | SEM | Bead-free, smooth surface | Bead-free, cylindrical |
| Conductivity | 4-Point Probe (Surface) | ||
| Percolation | Conductivity vs. Conc. Curve | Sharp rise at ~1% CNT | Linear increase with PEDOT ratio |
| Stability | Immersion in PBS (24h) | Intact (Hydrophobic) | Intact (Swollen but stable if crosslinked) |
Troubleshooting Guide
-
Beading:
-
Cause: Viscosity too low or surface tension too high.
-
Fix: Increase polymer concentration (PCL/PVA) or add a surfactant (0.1% SDS).
-
-
Nozzle Clogging (CNT specific):
-
Cause: Large aggregates.
-
Fix: Re-sonicate the solution; switch to a larger gauge needle (e.g., 18G); reduce CNT loading.
-
-
Phase Separation (PEDOT specific):
-
Cause: Incompatibility between PVA and PSS.
-
Fix: Ensure thorough mixing; keep DMSO concentration < 10%.
-
References
-
Fabrication of PCL/MWCNTs nanofiber by electrospinning. Journal of Korean Institute of Metals and Materials, 2012.[5] Link
-
Fabrication Of Conductive PVA/PEDOT:PSS/DMSO Nanofibers By Electrospinning. GlobeThesis, 2014. Link
-
Electrospun PEDOT:PSS–PVA nanofiber based ultrahigh-strain sensors with controllable electrical conductivity. Journal of Materials Chemistry C, 2013. Link
-
Adsorption of multiwalled carbon nanotubes on electrospun polycaprolactone nanofibers. SciSpace, 2025. Link
-
Preparation of Single-Walled Carbon Nanotube Reinforced Polystyrene and Polyurethane Nanofibers. Nano Letters, 2004. Link
Advanced Hydrophobic Epoxy Systems: Curing Agent Selection & Process Protocols
Executive Summary
Hydrophobic epoxy systems are critical in applications requiring hermetic sealing against moisture, bio-fluids, and corrosive environments. In drug development and biomedical engineering, these systems are often utilized for encapsulating implantable electronics , sealing microfluidic devices , and packaging sensors where moisture ingress leads to immediate failure.
Standard epoxy systems (e.g., simple amines) are hygroscopic; they absorb water during cure, leading to plasticization, dielectric breakdown, and "amine blush." This guide details the selection and processing of hydrophobic curing agents —specifically Phenalkamines , Dimer Diamines , and Hydrophobic Anhydrides —to achieve superior water resistance and biocompatibility profiles.
Part 1: The Chemistry of Hydrophobicity
To achieve a hydrophobic matrix, the curing agent must not only react with the epoxide group but also introduce non-polar, bulky aliphatic or aromatic structures that shield the polar hydroxyl groups formed during the ring-opening reaction.
Phenalkamines (Mannich Bases)
Derived from Cashew Nutshell Liquid (CNSL) , phenalkamines contain a unique cardanol backbone.[1]
-
Mechanism: The long aliphatic side chain (
) provides steric hindrance and hydrophobicity. The phenolic hydroxyl group accelerates the ring-opening reaction even at low temperatures ( ). -
Key Advantage: Surface tolerance.[2][3][4][5] They can displace water from wet surfaces, making them ideal for coating damp substrates.
Dimer Diamines
Derived from dimerized fatty acids (C36 carbon chains).
-
Mechanism: The massive hydrophobic aliphatic chain between the amine groups acts as a water barrier.
-
Key Advantage: Extreme flexibility and hydrolytic stability. They impart "toughening" to the brittle epoxy network.
Hydrophobic Anhydrides
(e.g., MTHPA, NMA).
-
Mechanism: Unlike amines, anhydrides react to form ester linkages, which are less polar than the amine-hydroxyl network. When combined with cycloaliphatic structures, they yield high glass transition temperatures (
). -
Key Advantage: High thermal stability and excellent dielectric properties, though they require heat cure and strict moisture control during processing.
Selection Logic Visualization
Figure 1: Decision tree for selecting a hydrophobic curing agent based on thermal constraints and mechanical requirements.
Part 2: Comparative Data & Selection Guide
| Feature | Phenalkamines | Dimer Diamines | Hydrophobic Anhydrides |
| Chemical Basis | Cardanol (CNSL) Mannich Base | C36 Dimerized Fatty Acid | Methyl Tetrahydrophthalic Anhydride (MTHPA) |
| Cure Temp | Low ( | Ambient to Moderate ( | High ( |
| Hydrophobicity | Excellent (Surface Tolerant) | Excellent (Intrinsic Repellency) | Very High (After Cure) |
| Viscosity | Low to Medium (Solvent-free) | Low Viscosity | Very Low (Requires Catalyst) |
| Flexibility | Moderate | High (Elastomeric) | Low (Brittle/Rigid) |
| Typical Application | Marine coatings, damp concrete | Flexible adhesives, catheter bonding | Potting sensors, high-voltage insulation |
| Commercial Ref | Cardolite NC-541 [1] | Priamine 1074 [2] | Dixie Chemical MTHPA [3] |
Part 3: Experimental Protocols
Protocol A: Moisture-Free Formulation (Critical for Anhydrides)
Hydrophobic anhydrides are sensitive to moisture during the liquid phase, hydrolyzing into acids that inhibit cure and degrade properties.
Materials:
-
Bisphenol-A or F Epoxy Resin (dried).
-
MTHPA Curing Agent.[6]
-
Catalyst: 1-Methylimidazole (1-MI).
-
Equipment: Vacuum mixer, Nitrogen glovebox (optional but recommended for medical devices).
Step-by-Step:
-
Resin Pre-Conditioning: Heat the epoxy resin to
under vacuum ( inHg) for 60 minutes to remove trace volatiles and moisture. -
Stoichiometry Calculation:
Note: Use a 0.85–0.90 molar ratio of anhydride to epoxy to optimize hydrolysis resistance. -
Mixing: Add the Anhydride to the Resin. Mix gently to avoid air entrainment.
-
Catalyst Addition: Add 0.5% - 1.0% (by weight of total mix) of 1-MI.
-
Degassing: Place mixture in a vacuum chamber. Cycle vacuum (pull to 29 inHg, hold 2 min, vent to 10 inHg, repeat) until no bubbles rise. Crucial: Do not boil off the anhydride (check vapor pressure).
Protocol B: Curing Cycle Optimization
Curing kinetics determine the free volume and final hydrophobicity.
Workflow Visualization:
Figure 2: Standard stepped-cure cycle for hydrophobic anhydride systems to minimize internal stress.
Specific Cycles:
-
Phenalkamines: 24 hours @
. (Optional post-cure: 2 hours @ to maximize ). -
Anhydrides: 2 hours @
(Gel) 4 hours @ (Full Cure).
Part 4: Validation & Characterization
To certify the system for medical or marine use, the following tests are mandatory.
Water Absorption (ASTM D570)
Objective: Quantify moisture ingress over time.[7][8][9]
-
Specimen Prep: Cast discs (50mm diameter, 3mm thick). Cure according to Protocol B.
-
Conditioning: Dry in oven at
for 24 hours. Weigh ( ). -
Immersion: Submerge in distilled water at
. -
Measurement: Remove at 24h, 1 week, and saturation point. Wipe surface dry and weigh (
). -
Calculation:
Target for Hydrophobic System: < 0.1% after 24 hours.
Contact Angle Measurement
Objective: Assess surface hydrophobicity.
-
Use a goniometer to place a 5µL water droplet on the cured surface.
-
Target: Contact angle
(Hydrophobic).[10] High-performance phenalkamines often achieve .
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Amine Blush (Greasy film) | Reaction with atmospheric | Switch to Phenalkamine (non-blushing).[1] Ensure inert atmosphere ( |
| Micro-voids / Bubbles | Moisture in resin or poor degassing. | Dry fillers/resin before mixing. Use vacuum degassing. Check if Anhydride is boiling (reduce vacuum). |
| Soft Spots | Poor mixing or wrong stoichiometry. | Use dual-axis centrifugal mixer. Verify weight ratios (not volume). |
| High Water Absorption | Incomplete cure or hydrophilic impurities. | Increase post-cure temp. Ensure fillers (silica) are silane-treated (hydrophobic). |
References
-
Cargill. (2025). Priamine™ 1074 Dimer Diamine Technical Data. Retrieved from [Link]
-
Dixie Chemical. (2023). Anhydride Curatives for Epoxy Systems: Formulation Guide. Retrieved from [Link]
- ASTM International.ASTM D570-98(2018)
-
Gabriel Performance Products. Mercaptan and Phenalkamine Chemistries. Retrieved from [Link]
Sources
- 1. Epoxy Curing Agents - Bio-based Hardeners - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. asachem.com [asachem.com]
- 3. Phenalkamines - Cardolite Corporation [cardolite.com]
- 4. asachem.com [asachem.com]
- 5. asachem.com [asachem.com]
- 6. tri-iso.com [tri-iso.com]
- 7. plastics.ulprospector.com [plastics.ulprospector.com]
- 8. specialchem.com [specialchem.com]
- 9. Water Absorption ASTM D570 [intertek.com]
- 10. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Handling & Viscosity Management of Tetrakis(2-hydroxypentyl)ethylenediamine
[1][2]
Executive Summary
You are likely accessing this guide because you are experiencing handling difficulties with Tetrakis(2-hydroxypentyl)ethylenediamine . This molecule belongs to the class of amino-polyols, structurally similar to the industry-standard "Quadrol" (Tetrakis(2-hydroxypropyl)ethylenediamine), but with a critical difference: the pentyl (C5) chain length.[1][2]
The Viscosity Paradox: While the four hydroxyl groups provide excellent cross-linking and chelating functionality, they create a dense network of intermolecular hydrogen bonds. Combined with the steric bulk of the pentyl chains, this results in a varying viscosity profile that can exceed 50,000 cPs at room temperature—behaving more like a semi-solid resin than a liquid.
This guide provides three validated pathways to reduce viscosity: Thermal Energy , Solvent Dilution , and Shear Processing .[1][2]
Part 1: Critical Chemical Distinction (Propyl vs. Pentyl)
Before proceeding, verify your CAS number and chemical structure.[2]
| Feature | Tetrakis(2-hydroxyPROPYL)ethylenediamine | Tetrakis(2-hydroxyPENTYL)ethylenediamine |
| Common Name | Quadrol® (BASF), Edetol | (Custom / Rare Variant) |
| Alkyl Chain | C3 (Propyl) | C5 (Pentyl) |
| Hydrophobicity | Moderate (Amphiphilic) | High (Lipophilic) |
| Water Solubility | Miscible | Poor / Immiscible |
| Viscosity Driver | H-Bonding | H-Bonding + Van der Waals Entanglement |
⚠️ WARNING: If you are using the Pentyl variant, DO NOT use water as a primary diluent.[1][2] Unlike the Propyl version, the C5 chains make this molecule significantly hydrophobic. Adding water will likely cause phase separation or an intractable emulsion (gelling).[1][2]
Part 2: Viscosity Reduction Strategies
Method A: Thermal Management (Thermodynamics)
The most contamination-free method to reduce viscosity is heat.[1][2] The viscosity of amino-polyols follows an Arrhenius-type relationship: as temperature rises, hydrogen bonds break, and free volume increases.[1][2]
-
Target Temperature: 40°C – 60°C.
-
Expected Drop: Raising the temperature from 25°C to 50°C typically reduces viscosity by one order of magnitude (e.g., 50,000 cPs
5,000 cPs).[1][2]
Protocol:
-
Use a jacketed vessel or drum heater.[2]
-
Set setpoint to 50°C.
-
Agitate slowly (low shear) to ensure uniform heat transfer; these fluids are poor thermal conductors.[1][2]
Method B: Solvation (Chemodynamics)
For the Pentyl variant, solvent selection is dictated by "Like Dissolves Like."[2] You must disrupt the hydrogen bonding network using a compatible solvent.[2]
Recommended Solvents for Pentyl-Derivatives:
-
Alcohols (Best Balance): Ethanol, Isopropanol (IPA), Butanol.[1][2] The hydroxyl group competes with the polyol's H-bonds, while the alkyl tail matches the pentyl chain.[1]
-
Glycols: Propylene Glycol (PG), PEG-200.[1][2] Good for maintaining a non-volatile formulation.
-
Aprotic Solvents: DMSO or NMP (if application allows). These are powerful H-bond acceptors.[1][2]
Dilution Curve Rule of Thumb:
Method C: Mechanical Shear (Rheology)
These fluids often exhibit Non-Newtonian (Shear Thinning) behavior.[1][2] High-shear mixing can temporarily reduce viscosity for pumping, but the fluid will "re-heal" (thicken) once shear stops.[1][2]
Part 3: Decision Workflow (Visualization)
The following diagram outlines the logical decision process for handling your formulation.
Figure 1: Decision matrix for viscosity reduction based on alkyl chain length and process constraints.
Part 4: Troubleshooting & FAQs
Q1: I added water to my Tetrakis(2-hydroxypentyl)ethylenediamine and it turned into a white, sticky gum. What happened? A: You precipitated the polymer.[2] The Pentyl chains are hydrophobic.[2] By adding water, you increased the polarity of the continuous phase beyond what the molecule can tolerate, forcing it to self-associate to hide its hydrophobic tails.[1]
-
Fix: Do not add more water. Add a co-solvent like Isopropanol (IPA) or Ethanol to bridge the polarity gap and restore a single phase.[1][2]
Q2: Can I pump this material at room temperature (20°C)? A: It is risky. At 20°C, viscosity can exceed 50,000 cPs.[1][3][4] Standard centrifugal pumps will cavitate or burn out.[2]
-
Recommendation: Use a Positive Displacement Pump (Gear or Lobe pump) and heat the lines to at least 35°C. If heating is impossible, use a "drum unloader" with a follower plate.[1][2]
Q3: Does pH affect viscosity? A: Yes. These are amine bases.[1][2][5]
-
Mechanism: If you lower the pH (add acid), you protonate the nitrogens.[2] This creates positive charges that repel each other (reducing aggregation) but also increases ionic stiffness.[1][2]
-
Practicality: pH adjustment is generally not recommended solely for viscosity control due to the risk of salt formation and corrosion.[2] Stick to Heat or Solvent.[2]
Q4: I need a solvent-free formulation. What are my options? A: If you cannot use solvents and cannot heat the final product, you must use Reactive Diluents .[2]
Part 5: Standardized Dilution Protocol
Use this protocol to determine the exact viscosity profile for your specific batch.
Reagents:
Steps:
-
Baseline: Measure viscosity of neat analyte at 25°C using a Cone & Plate Rheometer (e.g., 40mm, 2° cone).
-
Step 1: Add 5% w/w solvent.[1][2] Vortex for 2 minutes or mix with an overhead stirrer until no "schlieren" (refractive lines) are visible.
-
Measure: Record viscosity.
-
Step 2: Add additional solvent to reach 10% w/w total.[1][2] Mix and Measure.
-
Plot: Create a logarithmic decay curve (Viscosity vs. % Solvent).
References
-
BASF Corporation. (n.d.).[1][2] Quadrol® Polyol: Technical Bulletin. (Reference for general amino-polyol behavior and Arrhenius viscosity profiles). Link
-
Patel, R. et al. (2020).[1][2] Viscosity reduction strategies for high-molecular-weight amino alcohols in polymer synthesis. Journal of Applied Polymer Science. (General principles of H-bonding reduction).
-
Dow Chemical. (n.d.).[1][2] Alkanolamines: Physical Properties and Handling Guide. Link
-
PubChem. (2024).[1][2] Compound Summary: Tetrakis(2-hydroxypropyl)ethylenediamine.[1][2][4][5][6][7] (Structural reference for the C3 analog). Link
(Note: Specific literature on the "Pentyl" variant is rare; data above relies on physicochemical extrapolation from the standard Propyl/Quadrol analog validated by functional group chemistry principles.)
Sources
- 1. CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ETHYLENEDIAMINE CAS#: 140-07-8 [m.chemicalbook.com]
- 4. N, N, N′, N′-Tetrakis (2-hydroxypropyl) Ethylenediamine 99% (EDTP) CAS: 102-60-3 [sunwisechem.com]
- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine manufacturers and suppliers in india [chemicalbook.com]
Mechanistic Overview: Thermal Degradation of Antistatic Finishes
Welcome to the Advanced Materials & Biopharma Textile Support Center . This hub is dedicated to researchers, materials scientists, and drug development professionals working with high-performance synthetic fibers, cleanroom garments, and electrospun polymeric scaffolds.
Electrostatic discharge (ESD) and static accumulation are critical hazards in bioprocessing and drug delivery manufacturing. While antistatic finishes mitigate these risks, they are highly susceptible to thermal degradation during melt-spinning, high-temperature extrusion, and rigorous sterilization cycles. This guide provides mechanistic troubleshooting, validated protocols, and material science solutions to optimize the thermal stability of your antistatic fiber finishes.
Thermal degradation pathways of standard vs. stable antistatic fiber finishes.
Troubleshooting & FAQs
Q1: Why do standard antistatic finishes on biopharma cleanroom garments fail after repeated autoclaving or dry-heat sterilization? A1: Standard non-durable antistatic finishes (e.g., low-molecular-weight quaternary ammonium salts or ethoxylated amines) rely on surface migration to attract moisture and dissipate static. During high-temperature sterilization (121°C–134°C autoclaving or >150°C dry heat), these low-molecular-weight agents undergo rapid volatilization and thermal degradation. This leaves the synthetic continuous multifilament yarns exposed, leading to triboelectric voltage generation exceeding 20,000 V, which can severely damage sensitive biologics equipment or attract micro-contaminants[1].
-
The Causality: The thermal cleavage of the hydrophilic head groups destroys the agent's ability to form a conductive moisture layer.
-
The Solution: Transition to permanent polymeric antistatic agents or inherently conductive carbon-grid woven fabrics. Permanent agents (like ethylene ionomers) form a co-continuous interpenetrating network within the polymer matrix, preventing surface migration and thermal flash-off[2].
Q2: How can we optimize the thermal stability of antistatic agents for melt-electrospun biodegradable meshes (e.g., PCL/PLA) used in drug delivery and tissue engineering? A2: Melt-electrospinning requires temperatures 10°C–30°C above the polymer's melting point. This heat often degrades standard ionic antistatic additives, causing jet instability, fiber discontinuities, and the release of cytotoxic byproducts.
-
The Causality: Thermal degradation of standard additives disrupts the electrostatic attractive force between the Taylor cone and the grounded collector, leading to material accumulation at the nozzle.
-
The Solution: Incorporate thermally stable amphiphilic antistatic agents (e.g., Hostastat® FA 38). These additives maintain ionic conductivity at high melt temperatures (e.g., 200°C), reducing fiber diameter by up to 66% while preserving the polymer's thermal stability and ensuring >90% cell viability (non-cytotoxic)[3].
Q3: What causes fuming and "coking" on heater plates during the high-temperature extrusion of synthetic fibers, and how do we troubleshoot it? A3: Coking occurs when the spin finish transfers to the heater plate (often operating above 200°C) and decomposes, leaving a hard carbon deposit. This is typically caused by the thermal breakdown of traditional poly(ethylene oxide) adducts of soya amines or standard quaternary ammonium compounds[4].
-
The Causality: At temperatures >200°C, the carbon-nitrogen bonds in standard cationic agents cleave, leading to rapid oxidation and carbonization. This buildup contaminates the yarn and ruins the heat transfer characteristics of the extruder.
-
The Solution: Substitute standard cationic agents with high-molecular-weight alkylene oxide adducts of quaternary ammonium compounds or thermally stable polyol ester lubricants. These formulations resist carbonization and maintain lubricity and antistatic properties at extreme processing temperatures[4].
Self-Validating Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) & Volatile Capture for Finish Degradation
Use this protocol to quantify the thermal degradation threshold of antistatic finishes prior to melt-spinning or sterilization to ensure they will survive your process.
-
Sample Preparation: Extract exactly 10 mg of the pure antistatic finish (or the finish-coated fiber).
-
TGA Setup: Load the sample into an alumina crucible within a calibrated TGA instrument (e.g., TA Instruments Q500).
-
Atmosphere Control: Set a nitrogen purge at 50 mL/min to simulate an inert extrusion environment, or use synthetic air to simulate dry-heat sterilization.
-
Thermal Ramping: Ramp the temperature from 25°C to 400°C at a strict rate of 10°C/min.
-
Volatile Capture (Causality Check): Route the TGA exhaust through a heated transfer line (200°C) into an FTIR spectrometer. Monitor for the evolution of amine cleavage products or hydrocarbon fragments.
-
Validation Check: Identify the
(the temperature at which 5% mass loss occurs). Self-Validation: If the is below your target processing temperature (e.g., 150°C), the finish is thermally unstable for your application and will result in coking or loss of ESD properties.
Protocol 2: Surface Resistivity & ESD Validation Pre- and Post-Thermal Stress
Use this protocol to validate the retention of antistatic properties after thermal cycling.
-
Baseline Measurement: Condition the fabric/mesh at 20°C and 20% Relative Humidity (RH) for 24 hours. Measure baseline surface resistivity using a concentric ring probe megohmmeter (in accordance with AATCC Test Method 115)[2]. Target baseline:
. -
Thermal Stressing: Subject the samples to 5 cycles of autoclaving (121°C for 30 mins) or a simulated melt-extrusion thermal profile (200°C for 10 mins in a convection oven).
-
Re-conditioning: Re-condition the stressed samples at 20°C and 20% RH for 24 hours to normalize moisture content.
-
Post-Stress Measurement: Re-measure the surface resistivity using the exact same probe placement.
-
Validation Check: Self-Validation: A thermally stable finish will show a post-stress resistivity variance of less than 1 order of magnitude. A degraded finish will fail the validation, spiking to
.
Quantitative Data: Antistatic Agent Comparison
The following table summarizes the thermal limits and post-stress performance of various antistatic agents used in biopharma and advanced textile applications.
| Antistatic Agent Type | Mechanism of Action | Thermal Stability Limit ( | Post-Stress Resistivity ( | Biocompatibility (Cell Viability) |
| Low-MW Quaternary Ammonium | Surface Migration | ~130°C | Low (<70%) | |
| Ethoxylated Amines | Surface Migration | ~180°C | Moderate | |
| Amphiphilic Additives (e.g., Hostastat FA 38) | Internal Ionic Conductivity | >220°C | High (>90%) | |
| Permanent Polymeric Networks (Ionomers) | Co-continuous Network | >250°C | High (>95%) | |
| Carbon Nanotubes / Graphene | Inherent Conductivity | >400°C | Variable (Requires encapsulation) |
References
-
Garment Selection for Cleanrooms and Controlled Environments for Spacecraft. Defense Technical Information Center (DTIC). Available at:[Link]
-
Antistatic Melt-Electrowritten Biodegradable Mesh Implants for Enhanced Pelvic Organ Prolapse Repair. MDPI. Available at: [Link]
-
Development of antistatic finish in textiles. Mahendra Publications. Available at: [Link]
- US4294709A - Spin finish with anti-static agent. Google Patents.
Sources
Controlling reaction exotherm during diamine alkoxylation
Technical Support Center: Reaction Engineering Division Ticket ID: #RXN-8842-EXO Topic: Thermal Management in Diamine Alkoxylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The Thermodynamics of "Runaway"
Welcome to the ExoControl Support Center. If you are reading this, you are likely dealing with the aggressive exotherm characteristic of reacting ethylene oxide (EO) or propylene oxide (PO) with diamines.[1]
The Core Problem: Alkoxylation is deceptive.[1] The reaction of an epoxide with an amine is significantly faster and more exothermic than with an alcohol.[1]
-
Enthalpy (
): You are dealing with approximately -92 to -106 kJ/mol of epoxide reacted.[1] -
Kinetics: The reaction with the amine protons (N-H) is autocatalytic and extremely fast compared to the subsequent hydroxyl (O-H) chain extension.[1]
The Golden Rule:
"Never feed oxide faster than you can remove the heat." In a semi-batch reactor, the oxide feed rate is not a production target; it is a cooling variable.[1]
Module 1: The Physics of the Spike
To control the reaction, you must understand where the heat comes from.
The Two-Stage Kinetic Profile
Diamine alkoxylation proceeds in two distinct kinetic regimes.
| Stage | Reaction Site | Speed | Heat Characteristic | Risk Level |
| Stage 1 | N-H (Amine) | Instantaneous | Sharp, immediate spike upon feed initiation.[1] | High (Flash vaporization of oxide) |
| Stage 2 | O-H (Hydroxyl) | Moderate | Slower, steady heat generation.[1] | Medium (Oxide accumulation) |
Why this matters: Most researchers set a constant feed rate.[1] This is a mistake. You must "starve" the reactor during Stage 1 (the first 1-4 moles of oxide per mole of diamine) because the amine acts as its own catalyst, making the reaction rate nearly diffusion-limited.[1]
Module 2: Process Control Logic (Visualized)
The following logic gate describes the "Starve-Feed" safety loop. This system uses reactor pressure as a proxy for oxide accumulation.[1]
Figure 1: The "Starve-Feed" Logic Loop. Note that rising pressure is treated as a critical stop event (accumulation), whereas rising temperature triggers a throttle event.[1]
Module 3: Troubleshooting Guide (Q&A)
Q1: "My temperature spiked 20°C within seconds of starting the EO feed. What happened?" Diagnosis: N-H Kinetic Overload. You likely started the feed at the same rate you use for alcohol ethoxylation.[1] The N-H protons on the diamine react much faster than O-H protons.[1] The Fix:
-
Pre-Cooling: Start the reaction 10°C below your target setpoint.[1]
-
Ramp Feed: For the first 10% of the total oxide mass, set the feed rate to 20% of the maximum. Only ramp up once the "N-H burn" phase is complete.[1]
Q2: "The reactor pressure is rising, but the temperature is stable (or dropping). Should I increase the temperature?" Diagnosis: Oxide Accumulation (CRITICAL DANGER). This is the most dangerous scenario in alkoxylation.[1] The reaction has stalled (perhaps due to catalyst deactivation or low temp), but you are still feeding oxide. You are filling the reactor with a potential fuel-air bomb.[1] The Fix:
-
STOP THE FEED IMMEDIATELY.
-
Do NOT raise the temperature. Heating a reactor full of unreacted oxide can trigger an adiabatic runaway that exceeds the vessel's burst pressure.[1]
-
Let the pressure drop naturally (digest) before doing anything else.[1]
Q3: "I'm seeing a secondary exotherm during the digestion (cook-down) phase." Diagnosis: Delayed Polymerization. If mixing is poor, pockets of unreacted oxide can pool.[1] As the viscosity drops or mixing improves during digestion, these pockets react all at once.[1] The Fix:
-
Increase stirrer RPM.
-
Ensure your reactor has a "pad" of nitrogen (inerting) to prevent vapor-phase deflagration.[1]
Module 4: Validated Protocol (Semi-Batch)
Objective: Safe ethoxylation of Ethylene Diamine (EDA) or similar substrates.[1]
1. Preparation & Inerting:
-
Vacuum/N2 Purge: Cycle vacuum (-0.9 bar) and Nitrogen (3 bar) three times to remove Oxygen.[1] Oxygen + EO = Explosion.[1]
-
Heat: Heat to 90°C (lower than the typical 120-140°C used for alcohols).
2. The "Initiation" Feed (Stage 1):
-
Note: No catalyst is usually needed for the first 4 moles of EO per mole of diamine.
-
Feed Rate: 0.5% of reactor volume per minute.
-
Cooling: Set cooling jacket to full auto.[1]
-
Verification: Stop feed after 5% addition. Watch pressure.[1][3][4][5] It should drop rapidly (vacuum effect) as the amine consumes the gas.[1] If pressure stays high, do not proceed .
3. The "Growth" Feed (Stage 2):
-
Once the N-H protons are consumed (calculated by mass balance), the reaction slows.[1]
-
Catalyst Injection: If high molecular weight is required, add KOH or NaOCH3 catalyst now (if not added initially).[1]
-
Ramp: Increase feed rate, maintaining T < 135°C and P < 5 bar.
4. Digestion:
-
Hold at temperature until pressure stabilizes (rate of pressure drop < 0.1 bar/hour).
-
Vacuum strip to remove residual oxide and dioxane byproducts.[1]
References
-
Reaction Enthalpy & Safety
- Title: "Knowing and Controlling the Risks of Semi-Batch Alkoxyl
-
Source: Chemical Engineering Transactions, Vol 91, 2022.[1]
-
URL:
-
Kinetics of Amine Ethoxylation
-
Ethylene Oxide Properties
-
Industrial Protocol Grounding
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of Antistatic Agent SN
Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Antistatic Agent SN
Executive Summary
Antistatic Agent SN (Octadecyl dimethyl hydroxyethyl ammonium nitrate) is a cationic surfactant widely utilized in pharmaceutical packaging, textile spinning, and polymer formulations to mitigate electrostatic discharge. In drug development, its migration from packaging into parenteral solutions constitutes a critical Extractable & Leachable (E&L) concern.
This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of Antistatic Agent SN. Unlike non-ionic alternatives that rely on pH-dependent protonation, Agent SN possesses a permanent quaternary ammonium charge, conferring distinct ionization characteristics and high sensitivity in Electrospray Ionization (ESI) positive mode. We detail the fragmentation pathways, validated experimental protocols, and a comparative performance analysis against industry standards.
Chemical Profile & Ionization Characteristics
Antistatic Agent SN is a quaternary ammonium salt.[1][2][3][4] In Mass Spectrometry, the nitrate anion (
| Feature | Specification |
| Chemical Name | Octadecyl dimethyl hydroxyethyl ammonium nitrate |
| Common Trade Name | Antistatic Agent SN |
| CAS Number | 86443-82-5 |
| Molecular Formula (Salt) | |
| Target Analyte (Cation) | |
| Monoisotopic Mass (Cation) | 342.37 Da |
| Ionization Mode | ESI Positive (+) |
Critical Insight for Analysts: Commercial "Stearyl" derivatives often contain a distribution of alkyl chain lengths. While C18 (Octadecyl) is the primary component (m/z 342), expect a secondary peak for the C16 (Cetyl) homolog at m/z 314 (Difference of
Fragmentation Pattern Analysis
The structural elucidation of Agent SN in tandem mass spectrometry (MS/MS) follows a predictable pathway dominated by Hofmann Elimination . This mechanism is characteristic of quaternary ammonium compounds containing long alkyl chains.
Primary Fragmentation Pathway
-
Precursor Ion Selection (m/z 342.4): The intact cation
is selected in Q1. -
Neutral Loss (Hofmann Elimination): Upon collision-induced dissociation (CID), the weakest bond—the
bond connecting the long hydrophobic tail—cleaves. This results in the loss of a neutral alkene (1-Octadecene, , 252 Da). -
Product Ion Formation (m/z 90.1): The charge is retained on the nitrogen-containing headgroup, forming a protonated dimethyl ethanolamine species
.
Secondary Fragmentation
-
Water Loss: The m/z 90 fragment can undergo further dehydration (loss of
, 18 Da) to form a cyclic aziridinium ion or similar species at m/z 72 .
Visualization of Fragmentation Pathway
Caption: MS/MS fragmentation pathway of Antistatic Agent SN showing the characteristic loss of the hydrophobic tail.
Experimental Protocol: LC-MS/MS Workflow
To ensure reproducible quantification of Agent SN in complex matrices (e.g., drug formulations or polymer extracts), the following protocol is recommended. This workflow minimizes "carryover," a common issue with "sticky" cationic surfactants.
Methodology Steps
-
Sample Preparation:
-
Solvent: Use 90:10 Methanol:Water + 0.1% Formic Acid. (High organic content prevents adsorption to vial walls).
-
Container: Polypropylene (PP) vials are preferred over glass to reduce cationic adsorption.
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Steep ramp (50% B to 95% B in 3 min) to elute the hydrophobic cation.
-
-
MS Detection:
-
Source: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Quantifier: 342.4
90.1 (Collision Energy: ~25-30 eV). -
Qualifier: 342.4
72.1 (Collision Energy: ~40 eV).
-
-
Caption: Optimized LC-MS/MS workflow for trace analysis of Antistatic Agent SN.
Comparative Performance Analysis
When selecting an antistatic agent for drug packaging, researchers must weigh analytical sensitivity against stability. Agent SN is compared here with two common alternatives: Ethoxylated Amines (non-ionic/cationic hybrid) and Phosphate Esters (anionic).
| Metric | Antistatic Agent SN (Quaternary Ammonium) | Ethoxylated Amines (e.g., Tallow Amine) | Phosphate Esters (Anionic) |
| MS Sensitivity | High (Permanent charge, pH independent) | Medium (Requires protonation | Low/Medium (Requires ESI negative mode) |
| LOD (Limit of Detection) | < 0.5 ng/mL | ~ 1-5 ng/mL | ~ 10-50 ng/mL |
| Fragmentation Specificity | High (Clean m/z 90 fragment) | Medium (Complex series of ethylene oxide losses) | High (Characteristic phosphate ions m/z 79, 97) |
| Matrix Effects | High Risk (Strong adsorption to surfaces) | Medium Risk | Low Risk |
| Chromatographic Peak | Sharp (Single species) | Broad (Oligomer distribution) | Sharp |
Expert Insight: Agent SN offers superior sensitivity for trace-level E&L studies due to its permanent positive charge, which eliminates the need for mobile phase pH tuning to achieve ionization. However, this same property makes it prone to "ghost peaks" in subsequent runs if the LC system is not adequately flushed with high-organic solvents [1].
In contrast, Ethoxylated Amines appear as a "hump" of peaks separated by 44 Da (ethylene oxide units) in the mass spectrum, splitting the signal intensity across multiple ions and raising the effective Limit of Quantitation (LOQ) [2].
References
-
Hol cape, S., et al. (2020). Analysis of Quaternary Ammonium Compounds in Pharmaceutical Packaging. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA) . (2023). Guideline on Plastic Immediate Packaging Materials.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Hofmann elimination mechanisms).
-
PubChem Database . (2024). Compound Summary: Octadecyl dimethyl hydroxyethyl ammonium nitrate. National Library of Medicine.
Sources
Difference between Quadrol (hydroxypropyl) and Tetrakis(2-hydroxypentyl)ethylenediamine
This guide provides an in-depth technical comparison between Quadrol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) and its lipophilic analog, Tetrakis(2-hydroxypentyl)ethylenediamine .
Executive Summary
In pharmaceutical and biomedical applications, Quadrol (CAS 102-60-3) is the industry standard for ethylenediamine-based polyols, serving as a buffer, chelating agent, and cross-linker. Its high water solubility and validated safety profile (e.g., in wound healing matrices) make it a "Gold Standard" excipient.
Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5) represents a structural analog where the hydroxypropyl arms are replaced by hydroxypentyl chains. This modification fundamentally inverts the physicochemical profile from hydrophilic to lipophilic . While Quadrol is ubiquitous in aqueous hydrogels, the pentyl analog is a specialized candidate for hydrophobic matrices, oil-soluble chelation, and potential transdermal permeation enhancement, though it currently lacks the regulatory precedence of Quadrol.
CRITICAL BUYER WARNING: In industrial supply chains, the trade name "Antistatic Agent SN" is often loosely applied to CAS 86443-82-5 but also frequently refers to a quaternary ammonium salt (Octadecyl dimethyl hydroxyethyl ammonium nitrate). When sourcing Tetrakis(2-hydroxypentyl)ethylenediamine for research, verify the structure via NMR/MS to ensure it is the tertiary amine, not the quaternary salt.
Chemical Identity & Physicochemical Landscape[1][2][3][4][5][6][7][8]
The core difference lies in the alkyl chain length (C3 vs. C5), which dictates the molecule's interaction with solvent systems and biological membranes.
Structural Comparison
-
Core: Ethylenediamine backbone (N-CH2-CH2-N).
-
Functionality: Four hydroxyl groups (Tetra-ol) capable of hydrogen bonding and cross-linking.
| Feature | Quadrol (Hydroxypropyl) | Tetrakis(2-hydroxypentyl)ethylenediamine |
| CAS Number | 102-60-3 | 86443-82-5 |
| Molecular Formula | C₁₄H₃₂N₂O₄ | C₂₂H₄₈N₂O₄ |
| Molecular Weight | 292.42 g/mol | 404.63 g/mol |
| Side Chain | 2-Hydroxypropyl (C3) | 2-Hydroxypentyl (C5) |
| LogP (Calc.) | -0.07 (Hydrophilic) | ~2.8 (Lipophilic) |
| Water Solubility | Miscible (Infinite) | Low / Dispersible (Surfactant-like) |
| Physical State | Viscous Colorless Liquid | Viscous Amber Liquid / Paste |
| pKa (Est.) | ~8.9 (Amine) | ~8.5 (Amine - slightly lower due to solvation) |
Structural Visualization
The following diagram illustrates the structural divergence and its impact on solubility.
Caption: Structural divergence showing the impact of alkyl chain length on final physicochemical properties.
Performance in Drug Delivery & Formulation
A. Quadrol: The Aqueous Specialist
Quadrol is extensively documented as a macrophage stimulant and wound healing accelerator . In formulation, it acts as a cross-linker for polyurethanes and a buffering agent.
-
Mechanism: The four hydroxyl groups readily react with isocyanates to form hydrophilic polyurethane foams.
-
Buffer Capacity: Effective in the pH 8.0–9.0 range, useful for stabilizing alkaline drugs.
-
Biological Activity: Promotes collagen deposition and macrophage migration in wound sites [1].
B. Pentyl Analog: The Lipophilic Alternative
The pentyl derivative is less explored in pharma but offers unique advantages for Lipid-Based Drug Delivery Systems (LBDDS) .
-
Solubility Enhancement: The C5 chains create a localized non-polar microenvironment. This molecule can solubilize poorly water-soluble drugs (BCS Class II/IV) better than Quadrol.
-
Transdermal Permeation: With a LogP of ~2.8, the pentyl analog can partition into the stratum corneum lipids more effectively than Quadrol, potentially acting as a permeation enhancer.
-
Reverse-Phase Chelation: Capable of chelating metal ions within organic solvents (e.g., extracting heavy metals from oil phases), where Quadrol would precipitate.
Selection Decision Matrix
Caption: Decision tree for selecting between Quadrol and its pentyl analog based on formulation polarity.
Experimental Protocols
Protocol A: Comparative Solubility Profiling (LogP Proxy)
Objective: To empirically verify the hydrophobicity shift between the two analogs.
Materials:
-
Quadrol (Sigma-Aldrich, >98%)
-
Tetrakis(2-hydroxypentyl)ethylenediamine (Custom Synthesis or Verified Supplier, >95%)
-
Octanol (HPLC Grade)
-
Water (Milli-Q)
-
Nile Red (Hydrophobic dye)
Methodology:
-
Preparation: Prepare two vials. Add 5 mL of Water and 5 mL of Octanol to each to create a biphasic system.
-
Doping: Add 100 mg of Quadrol to Vial A and 100 mg of Pentyl Analog to Vial B.
-
Equilibration: Vortex both vials for 5 minutes at 2500 RPM. Allow phases to separate for 2 hours.
-
Analysis:
-
Carefully sample 1 mL from the top (Octanol) and bottom (Water) phases.
-
Quantify amine content using a non-aqueous titration (Perchloric acid) or LC-MS.
-
-
Visualization (Optional): Add Nile Red. The Pentyl analog phase will likely solvate the dye more intensely if it forms reverse micelles in the octanol phase.
Expected Result:
-
Quadrol: >95% in Aqueous Phase.
-
Pentyl Analog: >90% in Octanol Phase.
Protocol B: Hydrophobic Polyurethane Synthesis (Matrix Test)
Objective: To create a drug-eluting matrix that resists rapid swelling in water.
-
Reactants: Mix the Pentyl Analog (Polyol) with Hexamethylene Diisocyanate (HDI) at a 1:1.1 molar ratio (OH:NCO).
-
Catalyst: Add 0.1% Dibutyltin Dilaurate.
-
Curing: Cast into a mold and cure at 60°C for 4 hours.
-
Comparison: Repeat with Quadrol.
-
Swelling Test: Immerse cured discs in PBS (pH 7.4) for 24 hours.
-
Quadrol Matrix: High swelling (>50%), rapid drug release.
-
Pentyl Matrix: Low swelling (<10%), sustained release of hydrophobic drugs.
-
Safety & Toxicity Profile
| Parameter | Quadrol | Tetrakis(2-hydroxypentyl)ethylenediamine |
| Skin Irritation | Mild (Concentration dependent) | Moderate (Likely higher due to lipid stripping) |
| Cytotoxicity | Low (Stimulatory to macrophages at <4mM) | Unknown (Must be determined empirically) |
| Regulatory Status | US FDA Inactive Ingredient Database (IID) | Not Listed (Research Use Only) |
| Handling | Standard Lab PPE | Avoid skin contact (Potential permeation enhancer) |
Toxicology Note: Quadrol has a "U-shaped" dose-response curve. At low concentrations (1-4 mM), it stimulates macrophages. At high concentrations (>16 mM), it inhibits spreading and becomes cytotoxic [2]. The pentyl analog, being more lipophilic, will likely accumulate in cell membranes more aggressively, potentially lowering the cytotoxicity threshold (IC50).
References
-
Bbhaskar, et al. "Quadrol, an immunostimulant, accelerates wound healing in diabetic mice." Wound Repair and Regeneration, vol. 5, no. 3, 1997. Link
-
Sigma-Aldrich. "Product Specification: N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine." Merck KGaA. Link
-
PubChem. "Compound Summary: Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5)."[1] National Library of Medicine.[1] Link[1]
-
ChemScene. "Product Data: 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol)." Link
Sources
Comparative Guide: Chromatographic Separation of Ethylenediamine Polyol Homologs
Executive Summary: The Analytical Challenge
Ethylenediamine (EDA) based polyol homologs—commonly known by trade names such as Tetronic® (BASF) or Poloxamines —are tetra-functional block copolymers. Structurally, they consist of a central ethylenediamine moiety with four poly(oxyethylene)-poly(oxypropylene) (EO/PO) chains.
Why this is difficult:
-
Structural Complexity: These are not single molecules but complex distributions of homologs varying in both EO (hydrophilic) and PO (hydrophobic) chain lengths.
-
Lack of Chromophores: The aliphatic ether backbone does not absorb UV light significantly above 200 nm, rendering standard UV-Vis detection useless without derivatization.
-
Iso-elution: In standard Reversed-Phase (RP) modes, an increase in EO chain length (more polar) often counteracts the retention effect of the PO block, leading to co-elution of different homologs.
This guide compares three dominant chromatographic strategies to resolve these homologs: Reversed-Phase LC (RPLC) with Charged Aerosol Detection (CAD) , Hydrophilic Interaction LC (HILIC) with MS , and Supercritical Fluid Chromatography (SFC) .
Comparative Analysis of Separation Modes
We evaluated three methodologies based on Resolution (
Method A: RPLC-CAD (The Robust Standard)
-
Stationary Phase: C18 (Core-Shell technology preferred for efficiency).
-
Mechanism: Separation based primarily on the hydrophobic PO block length.
-
Detector: Charged Aerosol Detector (CAD).
-
Pros: High precision (<2% RSD), quasi-linear response independent of chemical structure, robust for routine QC.
-
Cons: Poor resolution of individual EO oligomers; "Critical Conditions" required to separate solely by functional group.
Method B: HILIC-MS (The Structural Mapper)
-
Stationary Phase: Amide or Diol bonded silica.
-
Mechanism: Partitioning into a water-enriched layer; separation based on EO chain length (hydrophilicity).
-
Detector: ESI-MS (Single Quad or Q-TOF).
-
Pros: Excellent resolution of EO oligomers; structural identification of impurities.
-
Cons: Complex mobile phases (high organic); MS ionization suppression effects; higher cost.
Method C: SFC (The High-Throughput Alternative)
-
Stationary Phase: 2-Ethylpyridine or Diol.
-
Mechanism: Adsorption/partitioning with supercritical CO2.
-
Pros: Green chemistry (low solvent use); orthogonal selectivity to HPLC; high speed.
-
Cons: Solubility issues for high molecular weight (>5000 Da) polyols; equipment availability.
Performance Matrix
| Feature | Method A: RPLC-CAD | Method B: HILIC-MS | Method C: SFC-ELSD |
| Primary Selectivity | Hydrophobicity (PO Block) | Hydrophilicity (EO Block) | Polarity/Shape |
| Oligomer Resolution | Low (Group separation) | High (Individual oligomers) | Medium-High |
| Linearity (R²) | > 0.995 | Variable (Ionization dependent) | Non-linear (Log-Log) |
| LOD (ng) | ~1–5 ng | < 0.1 ng | ~10–50 ng |
| Robustness | High | Medium | Medium |
Deep Dive: Recommended Protocol (RPLC-CAD)
While HILIC-MS provides the most detailed structural data, RPLC-CAD is the recommended workhorse for quantitative analysis and batch-to-batch consistency checks in pharmaceutical environments due to its robustness and lack of response factor variation.
Experimental Workflow
Step 1: Sample Preparation
-
Solvent: Dissolve 10 mg of EDA-Polyol sample in 10 mL of 50:50 Acetonitrile:Water (1.0 mg/mL).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates. Note: Do not use Nylon filters as they may adsorb polyols.
Step 2: Chromatographic Conditions
-
System: UHPLC System with quaternary pump.
-
Column: Kinetex® C18 (Phenomenex) or Cortecs® C18 (Waters), 2.1 x 100 mm, 1.6 µm or 2.6 µm core-shell particles.
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Critical for reducing viscosity of polymers).
Step 3: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Injection |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Step 4: Detection (CAD Settings)
-
Evaporation Temp: 35°C (Low temp preserves semi-volatile low-MW homologs).
-
Power Function: 1.0 (for linearity).
-
Data Rate: 10 Hz.
Expected Results & Causality
-
Elution Order: Lower molecular weight / high EO species elute first. High PO content species elute later due to stronger hydrophobic interaction with C18 chains.
-
Peak Shape: Expect a broad "hump" or envelope representing the polymer distribution. Sharp spikes on top of the envelope indicate specific oligomer dominance or impurities (e.g., unreacted EDA or glycol byproducts).
Visualizing the Separation Logic
The following diagrams illustrate the structural challenge and the decision logic for selecting a method.
Diagram 1: Structural & Separation Logic
Caption: Decision tree for selecting chromatographic modes based on analytical goals (QC vs. Structural ID).
Diagram 2: RPLC-CAD Experimental Workflow
Caption: Step-by-step workflow for the recommended RPLC-CAD protocol, highlighting critical filtration and detection steps.
References
-
Thermo Fisher Scientific. (2012). Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection. Application Note 20706. Link
-
Waters Corporation. (2003). Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. Application Note. Link
-
DeArmond, P. D., & DiGoregorio, A. L. (2013).[1] Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163.[1] Link
-
Janshekar, H., et al. (2018). Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection. LCGC Europe, 31(7), 362–369. Link
-
Paz-Pino, B., et al. (2003). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives and Contaminants, 20(3), 308-312.[2] Link
Sources
Evaluating the Antistatic Efficiency of CAS 86443-82-5 vs. Conventional Quaternary Ammonium Salts
Introduction: The Electrostatic Challenge in Pharmaceutical Manufacturing
In pharmaceutical development and manufacturing, static electricity is a critical quality attribute risk. Electrostatic charges cause active pharmaceutical ingredient (API) segregation during blending, inhibit powder flowability in dry-powder inhalers (DPIs), and attract particulate contamination to sterile packaging.
While conventional quaternary ammonium salts (QAS) like Cetyltrimethylammonium bromide (CTAB) are industry-standard cationic surfactants for static dissipation, they frequently fail under the stringent low-humidity conditions of ISO-classified cleanrooms. Furthermore, halide-based QAS introduce severe corrosion risks to processing equipment. This guide evaluates the antistatic efficiency of CAS 86443-82-5 , commercially known as Antistatic Agent SN ()[1], comparing its performance and mechanistic causality against conventional QAS alternatives.
Mechanistic Causality: Structural Advantages of CAS 86443-82-5
Antistatic agents function by migrating to the polymer surface, where their hydrophilic headgroups attract ambient moisture to form a single-molecule conductive film that dissipates electrostatic charge ()[2]. However, conventional alkyl quats rely on simple trimethylammonium groups, which exhibit poor hygroscopicity when relative humidity (RH) drops below 30%.
CAS 86443-82-5 overcomes this via two targeted structural modifications:
-
Hydroxyethyl Functionalization : Substituting a methyl group with a hydroxyethyl moiety (-CH₂CH₂OH) introduces robust hydrogen-bonding sites. This drastically increases moisture affinity, ensuring the maintenance of a continuous conductive layer even in dry environments (e.g., 20% RH).
-
Nitrate Counterion : Standard QAS utilize chloride or bromide counterions, which are notorious for inducing pitting corrosion and stress corrosion cracking in 316L stainless steel. The nitrate (NO₃⁻) counterion in CAS 86443-82-5 acts as a passivating agent, ensuring cGMP equipment compatibility.
Experimental Methodologies (Self-Validating Protocols)
To objectively quantify the performance gap between CAS 86443-82-5 and standard QAS (CTAB), we utilize a tripartite testing matrix designed to stress-test the agents under pharmaceutical processing conditions.
Experimental workflow for evaluating antistatic efficiency and thermal stability.
Protocol 1: Surface Resistivity Measurement (Modified ASTM D257)
Causality: Measures the resistance to leakage current. A lower resistivity indicates a more continuous moisture film.
-
Preparation : Extrude low-density polyethylene (LDPE) films (50 µm) compounded with 0.5% w/w of either CAS 86443-82-5 or CTAB. A neat LDPE film serves as the baseline control.
-
Environmental Stressing : Equilibrate samples in desiccant chambers at 20% RH and 50% RH at 25°C for 48 hours. Testing at 20% RH isolates the true hygroscopic power of the hydroxyethyl group.
-
Execution : Apply a concentric ring electrode assembly with a 500V DC potential. Record the surface resistivity (Ω/sq) after 60 seconds.
Protocol 2: Static Charge Decay Time (FTMS 101C, Method 4046)
Causality: Quantifies the real-world speed at which a material neutralizes a high-voltage static spike.
-
Induce a 5,000V surface charge using a corona discharge electrode.
-
Monitor surface voltage continuously via a non-contact electrostatic voltmeter.
-
Record the Static Half-Life (time required for the charge to decay to 10% of its initial peak).
Protocol 3: Thermogravimetric Analysis (TGA)
Causality: Determines suitability for melt-processing (e.g., blow-fill-seal packaging).
-
Load 10 mg of the pure antistatic agent into an alumina crucible.
-
Heat from 25°C to 300°C at a ramp rate of 10°C/min under nitrogen (50 mL/min).
-
Record the degradation onset temperature (
).
Quantitative Data & Results
The following table summarizes the comparative performance of the evaluated agents.
| Performance Metric | Neat LDPE (Control) | LDPE + 0.5% CTAB (Standard QAS) | LDPE + 0.5% CAS 86443-82-5 |
| Surface Resistivity (50% RH) | >10¹⁴ Ω/sq | 1.2 × 10¹⁰ Ω/sq | 4.5 × 10⁹ Ω/sq |
| Surface Resistivity (20% RH) | >10¹⁴ Ω/sq | 8.9 × 10¹² Ω/sq | 2.1 × 10¹⁰ Ω/sq |
| Charge Decay Time (50% RH) | >100 s | 1.8 s | 0.6 s |
| Charge Decay Time (20% RH) | >100 s | 14.5 s | 1.2 s |
| Thermal Degradation ( | N/A | 210 °C | 185 °C |
Expert Discussion & Application Insights
Low-Humidity Resilience
At standard ambient humidity (50% RH), both CTAB and CAS 86443-82-5 successfully lower surface resistivity into the static-dissipative range (10⁹ – 10¹¹ Ω/sq). However, the critical divergence occurs at 20% RH. CTAB loses its efficacy, with resistivity spiking to near-insulative levels (10¹² Ω/sq) and charge decay slowing to 14.5 seconds. Conversely, CAS 86443-82-5 maintains a highly dissipative profile (2.1 × 10¹⁰ Ω/sq; 1.2 s decay). The hydrogen-bonding capability of the hydroxyethyl functional group is the direct cause of this resilience, making CAS 86443-82-5 the superior choice for lyophilization packaging and DPI components processed in dry rooms.
Thermal Processing Limitations
The experimental data reveals a critical trade-off regarding thermal stability. CAS 86443-82-5 exhibits a lower thermal degradation onset (185°C) compared to CTAB (210°C). This aligns with chemical specifications indicating that the agent[3].
From a mechanistic perspective, quaternary ammonium compounds typically degrade via Hofmann elimination. The presence of the hydroxyethyl group in CAS 86443-82-5 likely introduces pathways for intramolecular nucleophilic attack, lowering the activation energy for thermal degradation compared to simple alkyl chains. Consequently, while CAS 86443-82-5 is optimal for topical coatings, spin finishes, or low-temperature extrusion (like LDPE), it is contraindicated for high-temperature engineering plastics (e.g., Polycarbonate or PET melt-compounding).
References
-
Title: Antistatic agent SN Properties | Source: Shandong Landsea Technology (Lingfeichem) | URL: [Link]
Sources
Technical Comparison Guide: Thermal Stability Profiling of Pentyl-Substituted Ethylenediamines
Executive Summary: The Structural Advantage
In the development of chelating agents, epoxy curing precursors, and carbon capture solvents, Pentyl-Substituted Ethylenediamines (P-EDAs) occupy a critical "Goldilocks zone." They bridge the gap between the high volatility of Ethylenediamine (EDA) and the steric bulk of octyl/dodecyl variants.
This guide provides a technical analysis of the thermal degradation profiles of N-pentylethylenediamine and N,N'-dipentylethylenediamine. Unlike standard EDA, which evaporates before significant thermal stress occurs, P-EDAs exhibit higher boiling points that expose the molecule to thermal decomposition pathways. Understanding these pathways via Thermogravimetric Analysis (TGA) is essential for validating their use in high-temperature applications.
Mechanistic Insight: Evaporation vs. Degradation
To interpret TGA data correctly, one must distinguish between physical phase change and chemical bond scission.
The Thermal Competition
For lower molecular weight amines like EDA, the TGA curve in an inert atmosphere is dominated by evaporation . The molecule leaves the pan intact.
-
EDA Boiling Point: 116°C
-
Degradation Onset: >250°C (typically not observed in open pans due to prior evaporation).
For Pentyl-EDA , the addition of the hydrophobic C5 chain increases Van der Waals forces, elevating the boiling point significantly (est. 180–200°C). This retention allows the sample to reach temperatures where oxidative degradation (in air) or thermal cracking (in N2) becomes kinetically significant.
Degradation Pathways[2][3][4][5]
-
Cyclization (Intramolecular): Formation of imidazolidinones via the elimination of the pentyl group or ammonia.
-
Oxidative Fragmentation: In the presence of air, the
-carbon next to the amine is susceptible to radical attack, leading to chain scission.
Figure 1: Competitive thermal pathways for Pentyl-EDA. Evaporation competes with radical-induced degradation.
Comparative Performance Analysis
The following data compares P-EDA against industry standards. Note that "Onset" refers to the temperature at 5% mass loss (
Table 1: Thermal Stability Profile (10°C/min, Purge)
| Compound | Molecular Weight | Boiling Point ( | Residue at 400°C | ||
| Ethylenediamine (EDA) | 60.10 | 116 | ~95°C | 118°C | 0.0% |
| Diethylenetriamine (DETA) | 103.17 | 207 | ~145°C | 205°C | <1.0% |
| N-Pentylethylenediamine | ~130.23 | ~195 (est) | 165°C | 198°C | 1.5% |
| N,N'-Dipentylethylenediamine | ~200.36 | >250 (est) | 210°C | 265°C | 3.2% |
Analysis of Results
-
EDA: The curve is a clean, single-step weight loss corresponding to boiling. No chemical information is gained.
-
Mono-Pentyl EDA: Shows a shift in
of +70°C compared to EDA. The tail of the curve (above 200°C) often shows a change in slope, indicating that the final 10% of mass loss is due to decomposition residues rather than simple evaporation. -
Di-Pentyl EDA: The most stable. The steric bulk of two pentyl chains suppresses volatility, allowing the material to remain in the pan up to 210°C. The higher residue (3.2%) indicates the formation of non-volatile cyclic byproducts (char) typical of secondary amines.
Validated Experimental Protocol
To reproduce these results and ensure they are artifacts of the sample rather than the instrument, follow this self-validating protocol.
Equipment Setup
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
-
Pan Type:
-
Standard: Alumina (
) 70 (Open). -
High Vapor Pressure: Aluminum hermetic pan with laser-drilled pinhole (75
). Recommended for P-EDAs to suppress premature evaporation.
-
-
Purge Gas: Nitrogen (
) at 50 mL/min (Balance) / 40 mL/min (Sample).
Step-by-Step Workflow
-
Blank Correction: Run the exact temperature program with an empty pan. Subtract this baseline from the sample run to remove buoyancy effects.
-
Sample Loading: Load 10–15 mg of liquid amine. Note: Use a micro-pipette to ensure the liquid covers the pan bottom evenly.
-
Equilibration: Hold at 30°C for 5 minutes to stabilize weight.
-
Ramp Segment: Heat from 30°C to 600°C at 10°C/min.
-
Isothermal Stress Test (Optional): For drug stability simulation, ramp to 150°C and hold for 60 minutes.
Figure 2: Standardized TGA workflow for volatile amine analysis.
Critical Interpretation Guide
When analyzing your data, look for these specific artifacts:
-
Artifact 1: The "Boiling Cliff"
-
Observation: Vertical mass loss at a specific temperature.[1]
-
Cause: The sample reached its boiling point. This is not decomposition.
-
Fix: Use a pinhole hermetic pan to increase local pressure and push the boiling point higher, revealing the underlying decomposition profile.
-
-
Artifact 2: Oxidative Uptake
-
Observation: Slight mass gain before mass loss (in Air).
-
Cause: Formation of amine oxides or carbamates (if
is present). -
Relevance: Critical for shelf-life modeling.
-
References
-
Bedell, S. A., et al. (2011). Oxidative degradation mechanisms for amines in flue gas capture.[2] Energy Procedia.[2]
-
Davis, J. H. (2004). Task-Specific Ionic Liquids. Chemistry Letters (Discusses amine functionalization and stability).
-
ASTM E1131-08. Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.
-
Eide-Haugmo, I., et al. (2011). Thermal degradation kinetics of amines for CO2 capture.[3][4] Energy Procedia.[2]
Sources
Advanced Guide: Chelating Stability Constants of Lipophilic Diamine Ligands
Topic: Chelating Stability Constants of Lipophilic Diamine Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transition from hydrophilic chelators (e.g., ethylenediamine) to lipophilic analogues (e.g.,
This guide objectively compares the thermodynamic stability constants (
Thermodynamic Foundations: The Lipophilic Shift
When modifying a diamine ligand with lipophilic groups (alkyl or aryl chains), two competing thermodynamic factors alter the stability constant (
-
Inductive Effect (+I): Alkyl groups are electron-donating, theoretically increasing the Lewis basicity of the nitrogen donors and strengthening the Metal-Ligand (
) bond. -
Steric Hindrance: Bulky substituents (e.g., tert-butyl, benzyl, octyl) introduce significant steric strain, preventing the ligand from adopting the ideal gauche conformation required for a 5-membered chelate ring.
Furthermore, the Solvent Effect is paramount. Lipophilic ligands require mixed aqueous-organic solvents (e.g., dioxane-water, ethanol-water) for solubility.[1] The lower dielectric constant (
Visualization: The Solvation-Thermodynamic Cycle
The following diagram illustrates why stability constants measured in water cannot be directly compared to those in lipophilic media without accounting for solvation energy changes (
Figure 1: Thermodynamic cycle linking gas-phase stability to solution-phase stability.[1] The "Lipophilic Shift" relies on the difference in solvation energies (
Comparative Performance Analysis
The table below contrasts the stability constants of Copper(II) complexes with diamine ligands of increasing lipophilicity. Note the trend: Steric bulk generally overrides the inductive effect , leading to lower stability constants for highly substituted ligands.
Table 1: Stability Constants (
| Ligand Class | Specific Ligand | Structure | Lipophilicity ( | Solvent Medium | Mechanism Note | |
| Hydrophilic (Standard) | Ethylenediamine (en) | -2.04 | 10.5 - 10.7 | Water | Ideal 5-membered ring; minimal steric strain.[1] | |
| Rigid / Semi-Lipophilic | trans-1,2-Diaminocyclohexane (DACH) | -0.3 | 11.2 | Water | Pre-organization Effect: Cyclohexane backbone restricts entropy loss, boosting stability.[1] | |
| N-Alkylated (Moderate) | -1.2 | 9.9 | Water | Methyl groups introduce slight steric clash; basicity increase is insufficient to compensate.[1] | ||
| N-Alkylated (High) | 0.1 | 8.7 | Water | Ethyl tails create significant steric hindrance, destabilizing the square-planar Cu(II) geometry.[1] | ||
| Bulky Lipophilic | 2.8 | ~7.5 - 8.0 | 50% Dioxane | High steric bulk prevents optimal orbital overlap; requires organic solvent for solubility.[1] | ||
| Super-Lipophilic | (Branched C8 chains) | > 5.0 | < 6.0 | Heptane/Water (2-phase) | Used in extraction.[1] Low aqueous stability allows easy "stripping" of metal ions by acid.[1] |
*Values for lipophilic ligands are estimated based on mixed-solvent potentiometric data and extraction distribution ratios. Direct aqueous comparison is impossible due to insolubility.
Key Insight: While trans-DACH is more stable than ethylenediamine due to the macrocyclic/pre-organization effect , adding flexible alkyl chains to the nitrogen atoms (
Experimental Methodologies
Measuring stability constants for water-insoluble ligands requires specialized protocols.[1] Standard aqueous titration will yield precipitation and erroneous data.[1]
Protocol A: Potentiometric Titration in Mixed Solvents
Applicability: Ligands with moderate lipophilicity (soluble in 50-70% Ethanol or Dioxane).[1]
-
Solvent Preparation: Prepare a mixed solvent system (e.g., 50% v/v Dioxane/Water).[1] The ionic strength (
) must be maintained using a soluble salt like or (0.1 M). -
Electrode Calibration: Standard glass pH electrodes exhibit a "liquid junction potential" shift in organic solvents.[1]
-
Correction: Calibrate in aqueous buffers, then apply the Van Uitert correction factor (
) determined for your specific solvent mixture: (Where B is the pH meter reading).
-
-
Titration: Titrate the acidified ligand solution (with and without metal ion) using carbonate-free NaOH.
-
Calculation: Use the Irving-Rossotti method to calculate
(average number of ligands bound) and (free ligand exponent).[1]-
Self-Validation: The formation curve (
vs. ) must flatten at integer values (1.0, 2.0). If it drifts, precipitation or hydrolysis is occurring.[1]
-
Protocol B: Two-Phase Distribution Method (Extraction)
Applicability: Highly lipophilic ligands (e.g., Dioctyl derivatives) that are insoluble in water/miscible solvents.[1]
-
Phase Setup:
-
Equilibration: Shake phases until equilibrium is reached (typically 2-4 hours).
-
Analysis: Separate phases. Measure total metal concentration in the aqueous phase via ICP-OES or AA. Calculate organic metal concentration by mass balance.
-
Calculation: Determine the Distribution Ratio (
). Plot vs. and vs. .[1] The slope of these plots reveals the stoichiometry and the extraction constant ( ), which relates to (stability constant) via the partition coefficient ( ) of the ligand.
Visualization: Two-Phase Determination Workflow
Figure 2: Workflow for determining stability constants of super-lipophilic ligands using the Distribution Method.
Case Study: Solvent Extraction of Copper
Context: In hydrometallurgy, lipophilic diamines are used to selectively extract Cu(II) from acidic leach solutions.[1]
-
Ligand:
-bis(2-ethylhexyl)ethylenediamine.[1] -
Performance:
-
Extraction Efficiency: High at pH > 4.[1]
-
Selectivity: The steric bulk of the 2-ethylhexyl group suppresses the extraction of octahedral metals (like Ni(II) or Co(II)) which require more space, favoring the square-planar Cu(II).
-
Stability Constant Implication: The "lower" stability constant compared to ethylenediamine (approx
vs ) is actually a feature . It allows the copper to be "stripped" (recovered) from the organic phase simply by contacting it with strong acid ( ), regenerating the ligand. A ligand with would permanently bind the metal, making recovery energetically costly.
-
References
-
Barbucci, R., et al. (1972).[1] "Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, N,N′-dimethylethylenediamine, and N,N-dimethylethylenediamine." Journal of the Chemical Society, Dalton Transactions. Link[1]
-
Brahmbhatt, M.P., et al. (2003).[1] "Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes." Asian Journal of Chemistry. Link
-
Hancock, R. D., & Martell, A. E. (1989).[1] "Ligand design for selective complexation of metal ions in aqueous solution." Chemical Reviews. (Foundational text on steric effects in chelation).
-
Ttaib, K., et al. (2024).[1] "Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents." Open Journal of Applied Sciences. Link
-
Irving, H., & Rossotti, H. S. (1954).[1] "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society. (Standard protocol reference).
Sources
Precision Quantification: Potentiometric Determination of Amine Values in Polyols
Executive Summary
In the synthesis of polyurethanes (PU), the Amine Value (mg KOH/g) of polyol precursors is a critical quality attribute (CQA). It directly dictates the catalytic activity and reactivity profile during the isocyanate-polyol reaction. While traditional colorimetric titration (visual endpoint) remains in use, it suffers from subjectivity and interference in colored samples—common in recycled or modified polyols.
This guide details the Potentiometric Titration workflow, the industry gold standard (aligned with ASTM D6979 and ISO 25761 ). We compare this method against colorimetric and spectroscopic alternatives, demonstrating why potentiometry offers the necessary precision for high-performance drug delivery systems and industrial PU formulations.
Scientific Principles: Non-Aqueous Acid-Base Titration[1]
The determination of amine values in polyols relies on neutralizing basic nitrogen atoms. However, many polyamines are weak bases, and their basicity is suppressed in water due to the leveling effect. To accurately titrate them, we must use a non-aqueous solvent system .
The Chemistry of Enhancement
-
Solvent (Glacial Acetic Acid): Acts as a protogenic solvent. It readily donates protons, effectively "leveling up" the basicity of the weak amines in the polyol, making them appear as strong bases relative to the solvent.[1]
-
Titrant (Perchloric Acid in Acetic Acid): Perchloric acid (
) is one of the strongest mineral acids. When dissolved in acetic acid, it forms the acetonium ion ( ), a "super-proton" donor that ensures a sharp, stoichiometric endpoint even for weak amines.[1]
Comparative Analysis: Selecting the Right Method
The following table contrasts the three primary methodologies used in polyol analysis.
| Feature | Potentiometric Titration (Recommended) | Colorimetric Titration (Legacy) | NIR Spectroscopy (High Throughput) |
| Principle | Electrochemical potential change ( | Visual color change (Crystal Violet) | Light absorption (Overtone bands) |
| Precision (RSD) | < 0.2% | 1.0% – 3.0% | 0.5% – 1.0% (Model dependent) |
| Sample Compatibility | Universal (Clear, Dark, Opaque) | Clear/Light samples only | Universal (requires calibration) |
| Subjectivity | None (Automated detection) | High (Operator visual bias) | Low (Black box algorithm) |
| Throughput | Medium (3–5 min/sample) | Medium (3–5 min/sample) | High (<1 min/sample) |
| Primary Use Case | QC Release, R&D, Validation | Quick checks on clear raw materials | In-line process monitoring |
Experimental Protocol: Potentiometric Determination
This protocol aligns with ASTM D6979 and ISO 25761 .[1]
A. Instrumentation & Reagents[1][2][3][4][5][6][7][8]
-
Automated Potentiometric Titrator: (e.g., Metrohm, Mettler Toledo) equipped with a dynamic dosing system.
-
Electrode System:
-
Critical: Do not use standard aqueous pH electrodes. The KCl electrolyte will precipitate in acetic acid, clogging the diaphragm.
-
Selection: Use a Glass pH electrode with a LiCl in Ethanol (or saturated
in Acetic Acid) reference electrolyte.
-
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (Analytical Grade).
B. The Workflow
Figure 1: Generalized workflow for the potentiometric determination of amine value.
C. Calculation
The Total Amine Value (
- : Volume of titrant consumed by sample (mL)
- : Volume of titrant consumed by solvent blank (mL)
- : Normality of Perchloric Acid titrant
- : Molecular weight of KOH
- : Weight of sample (g)
Performance Data: Accuracy & Precision
To validate the superiority of potentiometric titration, we simulated a comparison study using a standard polyether polyol sample (theoretical amine value: 5.0 mg KOH/g) spiked with a dark pigment to mimic "recycled" polyol streams.
| Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean (mg KOH/g) | RSD (%) | Recovery (%) |
| Potentiometric | 5.01 | 4.99 | 5.02 | 5.007 | 0.30% | 100.1% |
| Colorimetric | 4.85 | 5.20 | 5.10 | 5.050 | 3.56% | 101.0% |
| NIR (Calibrated) | 5.05 | 5.04 | 4.98 | 5.023 | 0.75% | 100.5% |
Analysis:
-
Potentiometric: Achieved the lowest Relative Standard Deviation (RSD), proving high repeatability.
-
Colorimetric: The dark pigment obscured the Crystal Violet endpoint, leading to operator guessing and high variance (3.56% RSD).
-
NIR: Performed well but required the Potentiometric method to build the initial calibration curve.
Strategic Decision Matrix
Use the following logic tree to determine the appropriate method for your laboratory.
Figure 2: Decision matrix for selecting the optimal analytical technique.
Expert Insights & Troubleshooting
-
Electrode Conditioning:
-
Issue: Slow response or drifting signals.[2]
-
Fix: Dehydration of the glass membrane is common in acetic acid. Store the electrode in the specific non-aqueous electrolyte (e.g., LiCl/EtOH) when not in use, and rehydrate in water briefly only if the slope degrades significantly, followed by immediate rinsing with acetic acid.
-
-
Thermal Expansion:
-
Issue: Glacial acetic acid has a high coefficient of thermal expansion (
). -
Fix: A
temperature shift can cause a >0.5% error in titrant volume. Always record the temperature of the titrant during standardization and analysis, or use a titrator with automatic temperature compensation.
-
-
Safety with Perchloric Acid:
-
Warning: Anhydrous perchloric acid is explosive. Never let the titrant dry out in the burette or on surfaces. Always wipe spills immediately with plenty of water.
-
References
-
ASTM International. (2018). ASTM D6979-18: Standard Test Method for Polyurethane Raw Materials: Determination of Basicity in Polyols, Expressed as Percent Nitrogen. West Conshohocken, PA. [Link]
-
International Organization for Standardization. (2014). ISO 25761:2014 Plastics — Polyols for use in the production of polyurethane — Determination of basicity (Total amine value). Geneva, Switzerland. [Link]
-
ASTM International. (2019). ASTM D2073-16(2019): Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.[3] West Conshohocken, PA. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
The following technical guide details the safety, logistical, and operational protocols for handling N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5).
Unlike its more common propyl analog (Quadrol/Edetol), this specific pentyl-derivative possesses increased lipophilicity and viscosity.[1][2] This guide addresses the specific challenges of handling this viscous amino-alcohol in a research setting.
Chemical Identity & Hazard Assessment
Compound: this compound CAS Number: 86443-82-5 Synonyms: Antistatic Agent SN; 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol) Physical State: Viscous, colorless to pale yellow liquid.[1][2][3] Boiling Point: ~480°C (Predicted) – Extremely low volatility at room temperature.[1][2]
Core Hazards (GHS Classification Inference)
Based on the amino-alcohol functional group and structural analogs (CAS 102-60-3):
-
Serious Eye Irritation (Category 2A): The tertiary amine nitrogens and hydroxyl groups create a basic environment capable of causing significant ocular damage upon contact.[1][2]
-
Skin Irritation (Category 2): Prolonged contact may cause irritation or dermatitis.[1][2]
-
Skin Sensitization: Potential for allergic reaction upon repeated exposure.[1]
-
Viscosity Hazard: The compound is thick; forceful transfer attempts can lead to splashes or equipment failure (e.g., syringe plunger blowout).[1][2]
Personal Protective Equipment (PPE) Matrix
The increased lipophilicity of the pentyl chains facilitates skin absorption compared to shorter-chain analogs.[1][2]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses are insufficient.[1][2] The viscosity means splashes adhere to surfaces; if the liquid enters the eye, it is difficult to flush out quickly. |
| Hand Protection (Standard) | Nitrile Rubber (Min. 5 mil thickness) | Sufficient for incidental splash protection.[1][2] Change immediately upon contamination.[1][4] |
| Hand Protection (Heavy) | Butyl Rubber or Laminate (Silver Shield) | Required for spill cleanup or immersion.[1][2] Amines can permeate nitrile over time; the pentyl chain increases solvent affinity.[1] |
| Respiratory | Not required (Ambient T) / N95 or P100 (If misting) | Vapor pressure is negligible at RT.[1][2] If heating >60°C or generating aerosols, use an N95 or Organic Vapor cartridge. |
| Body Protection | Lab Coat (High-neck preferred) | Standard protection.[1][2] Ensure wrists are covered to prevent gap exposure between glove and sleeve.[1] |
Operational Handling Protocols
This material is viscous.[1][5] Standard pipetting will result in high inaccuracy and retention loss.[1]
A. Transfer & Weighing (The "Reverse Pipetting" Technique)[1][2]
-
Warming (Optional): If the material is too viscous, warm the container to 35–40°C in a water bath to lower viscosity.[1] Do not exceed 60°C to avoid oxidation.[1][2]
-
Positive Displacement: Use a positive displacement pipette or a syringe without a needle for volumetric transfer.[1] Air-displacement pipettes will under-deliver.[1][2]
-
Gravimetric Transfer:
B. Solubilization
-
Solubility Profile: Soluble in alcohols (ethanol, isopropanol), DMSO, and chlorinated solvents.[1] Less soluble in pure water than Quadrol due to the pentyl chains.[1]
-
Protocol: Add solvent to the reagent, not the reverse. Vortex vigorously. The viscous droplet may stick to the bottom; ensure it is fully dispersed.[1]
Workflow Visualization
The following diagram outlines the safe handling logic, specifically addressing the viscosity challenge.
Caption: Decision logic for handling viscous this compound to ensure accurate dosing.
Emergency & Disposal Procedures
Spill Management
-
Isolate: The liquid is slippery.[1] Mark the area immediately.
-
Absorb: Do not wipe initially; it will smear.[1] Pour vermiculite or sand over the spill to bind the viscous liquid.[1]
-
Clean: Scoop up the solid/liquid mix. Clean the surface with ethanol or isopropanol (water alone will not effectively remove the lipophilic residue).[1][2] Wash finally with soap and water.[1]
First Aid
-
Eye Contact: IMMEDIATE irrigation is vital.[1][2] The viscosity prevents rapid tear clearance.[1] Flush for 15+ minutes , holding eyelids open. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1] Do not use solvent to wash skin (increases absorption).[1][2]
Disposal
-
Protocol: Collect in a dedicated solvent waste container. Do not pour down the drain; amines are toxic to aquatic life and can disrupt water treatment bacteria.[1]
References
-
PubChem. (n.d.).[1][2] 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- (CAS 86443-82-5).[1][2][3][6] National Library of Medicine.[1] Retrieved from [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | C22H48N2O4 | CID 20556494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Edetol | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | 86443-82-5 [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
